molecular formula C30H44O4 B1250812 Myrica acid CAS No. 310897-68-8

Myrica acid

Cat. No.: B1250812
CAS No.: 310897-68-8
M. Wt: 468.7 g/mol
InChI Key: MRZDEOWEUAMNTO-ZKORMJMLSA-N
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Description

Historical Context and Evolution of Phytochemical Research in the Myrica Genus

The investigation of chemical constituents from the Myrica genus has a history spanning over a century, initially driven by the use of these plants in traditional medicine and for practical purposes like dyeing. mdpi.comnih.gov The bark of Myrica nagi, for instance, was a source for a yellow dye, which led to the first isolation of myricetin (B1677590) in the late 18th century. mdpi.com Early phytochemical studies on various Myrica species, such as Myrica esculenta, revealed the presence of a wide array of compounds including flavonoids, tannins, and triterpenoids. ijpsr.comjrasb.com

Historically, indigenous tribes in North America used parts of Myrica plants, like wax myrtle and sweet gale, for their medicinal properties, preparing tonics for fevers and astringents for topical applications. caringsunshine.com In traditional Chinese and Japanese medicine, the bark and leaves of Myrica rubra (Chinese bayberry) were used to treat digestive issues and inflammation. caringsunshine.com This long history of ethnobotanical use has provided a foundation for modern phytochemical research.

The evolution of analytical techniques has significantly advanced the study of Myrica species. While early research focused on the isolation and identification of major constituents, modern chromatographic and spectroscopic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), have enabled the characterization of a much broader spectrum of compounds, including minor components and complex mixtures. uma.ptmdpi.comnih.gov This has led to the identification of numerous organic acids, flavonoids, diarylheptanoids, and other metabolites, many of which were previously unknown in this genus. uma.ptresearchgate.net

Furthermore, the taxonomic classification of the Myrica genus itself has evolved. In 2002, the genus was split into Myrica and Morella, which has implications for accurately attributing phytochemical discoveries to the correct plant species. nih.govmdpi.com

Significance of Investigating Organic Acids and Associated Secondary Metabolites from Myrica Species in Natural Products Chemistry

The Myrica genus is a rich source of bioactive compounds, making it a significant subject of study in natural products chemistry. researchgate.net The diverse chemical structures found in these plants, including flavonoids, tannins, and triterpenoids, exhibit a wide range of biological activities. ijpsr.comjrasb.com These activities include antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects, which are of great interest for the development of new pharmaceuticals and functional foods. jrasb.comresearchgate.netresearchgate.net

The investigation of organic acids and related metabolites from Myrica species contributes to the discovery of novel chemical entities with therapeutic potential. For example, myricitrin, a flavonoid glycoside found in several Myrica species, has demonstrated antioxidant, anti-inflammatory, and antinociceptive properties in experimental models. researchgate.netfocusontoxpath.com Myricetin, its aglycone, is also known for a multitude of potential health benefits. focusontoxpath.com

Furthermore, the unique chemical profiles of some Myrica species, such as the presence of unusual C-methylated dihydrochalcones and flavonoids, can serve as chemotaxonomic markers, aiding in the classification and differentiation of plant species. mdpi.com The study of these compounds also provides insights into the biosynthetic pathways within the plants and their ecological roles.

The fruits of several Myrica species, like Myrica rubra (Chinese bayberry) and Myrica esculenta, are consumed fresh or used in food products, highlighting the importance of understanding their chemical composition for nutritional and commercial purposes. nih.govcabidigitallibrary.org Research has shown that these fruits are a good source of organic acids, such as citric acid, as well as vitamins and phenolic compounds. cabidigitallibrary.orgresearchgate.net

Conceptual Frameworks Guiding the Study of Bioactive Compounds in Myrica

The study of bioactive compounds in the Myrica genus is guided by several conceptual frameworks that integrate ethnobotany, phytochemistry, and pharmacology.

Ethnobotanical and Traditional Use-Based Approaches: The historical use of Myrica species in traditional medicine provides a valuable starting point for identifying plants with potential therapeutic properties. nih.govcaringsunshine.com This approach, often referred to as ethnopharmacology, guides researchers in selecting specific species and plant parts for phytochemical investigation.

Chemotaxonomy: This framework uses the chemical constituents of plants as a tool for classification. The presence of specific classes of compounds, such as cyclic diarylheptanoids and pentacyclic triterpenoids, has been suggested as a chemotaxonomic marker for the Myrica/Morella genera. mdpi.com This helps in understanding the relationships between different species and in predicting the presence of certain types of compounds.

Bioactivity-Guided Fractionation and Isolation: This is a common strategy in natural products research where crude extracts of Myrica species are tested for a specific biological activity (e.g., antioxidant or anti-inflammatory). The active extracts are then chemically separated (fractionated), and the resulting fractions are tested again. This process is repeated until a pure, active compound is isolated and its structure is determined.

Structure-Activity Relationship (SAR) Studies: Once bioactive compounds are isolated, SAR studies are conducted to understand how their chemical structure relates to their biological activity. This knowledge can be used to synthesize more potent or selective analogs for drug development.

Overview of Major Research Domains for Organic Acids from Myrica Species

Research on organic acids and related compounds from Myrica species encompasses several key domains:

Phytochemical Analysis and Characterization: A primary focus of research is the isolation and structural elucidation of new and known compounds from various parts of Myrica plants, including the leaves, bark, fruits, and roots. pharm.or.jpuma.ptmdpi.com This involves the use of advanced analytical techniques to identify a wide range of chemical classes, including simple organic acids, phenolic acids, flavonoids, tannins, and triterpenoids.

Biological and Pharmacological Activities: A significant area of investigation is the evaluation of the biological activities of extracts and isolated compounds. This includes assessing their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others. researchgate.netresearchgate.netnih.gov

Nutritional and Food Science Applications: The edible fruits of several Myrica species are studied for their nutritional content, including organic acids, sugars, vitamins, and antioxidants. cabidigitallibrary.orgnih.govresearchgate.net Research in this domain aims to promote the use of these fruits as functional foods and to understand the chemical changes that occur during processing and storage. acs.org

Ecological and Agricultural Research: Some studies focus on the ecological roles of the organic acids and other metabolites produced by Myrica species. For instance, the decomposition of Myrica rubra leaf litter releases organic acids that can affect the availability of heavy metals in the soil. mdpi.com Additionally, as these plants can fix nitrogen, they are of interest for land reclamation and in agroforestry systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

310897-68-8

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1

InChI Key

MRZDEOWEUAMNTO-ZKORMJMLSA-N

SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C

Other CAS No.

310897-68-8

Synonyms

3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid
myrica acid

Origin of Product

United States

Natural Occurrence, Distribution, and Ecological Context of Organic Acids in Myrica

Global Distribution and Specific Geographical Habitats of Myrica Species Rich in Organic Acids

Species of the Myrica genus are distributed across temperate and subtropical regions worldwide. encyclopedia.pub They are often found in challenging environments such as coastal areas and nutrient-poor lands. pharm.or.jp This adaptability is partly due to their ability to form symbiotic relationships with nitrogen-fixing bacteria in their root nodules, allowing them to thrive in nitrogen-depleted soils. wikipedia.orgnih.gov

Myrica rubra , commonly known as Chinese bayberry, is primarily found in China. cabidigitallibrary.org

Myrica esculenta , or box myrtle, is native to the Himalayan region, including India, Nepal, and China. encyclopedia.pubijpsonline.com

Myrica nagi , also referred to as bayberry, was first identified in India. nih.govfrontiersin.org

Myrica pensylvanica , or northern bayberry, is native to eastern North America.

Myrica faya is endemic to the Macaronesian islands of the Azores, Madeira, and the Canary Islands. acs.org

Myrica cerifera (wax myrtle) is distributed in North America, Bermuda, and the Caribbean. pharm.or.jpwikipedia.org

Diversity of Myrica Species as Sources of Organic Acids and Related Metabolites

The Myrica genus is a rich reservoir of various organic acids and other bioactive compounds. The specific composition can vary significantly between species.

Myrica rubra : The fruit contains citric acid as the main organic acid, with smaller amounts of oxalate, tartrate, succinate, and malate (B86768). cabidigitallibrary.org The leaves are a source of numerous compounds, including gallic acid, protocatechuic acid, 4-hydroxybenzoic acid, and caffeic acid. mdpi.com The bark and leaves also contain the flavonoid myricitrin, which is a rhamnoside of myricetin (B1677590). focusontoxpath.com

Myrica esculenta : This species is a notable source of phenolic compounds. ijpsonline.com Its leaves contain gallic acid, p-coumaric acid, oleanolic acid, and palmitic acid, among others. nih.gov The bark is known to contain myricetin. nih.gov

Myrica nagi : Myricetin was first isolated from the bark of this species. nih.govfrontiersin.org

Myrica pensylvanica : The berries of this plant are known for their waxy coating, which is not a true wax but a vegetable tallow. neocities.org

Myrica faya : The leaves and berries of this species contain a wide array of compounds. acs.orguma.pt Notably, quinic acid and its derivatives are significant in the leaves, while the berries are a rich source of cyanidin-3-glucoside. uma.pt

Myrica cerifera : The bark of this plant contains tannic and gallic acids, as well as a substance referred to as myricinic acid. henriettes-herb.com A new oleanane (B1240867) type triterpene named myrica acid was isolated from the twigs of this plant. pharm.or.jp

Table 1: Key Organic Acids and Related Compounds in Select Myrica Species

Species Key Organic Acids and Related Compounds References
Myrica rubra Citric acid, Oxalate, Tartrate, Succinate, Malate, Gallic acid, Protocatechuic acid, Caffeic acid cabidigitallibrary.orgmdpi.com
Myrica esculenta Gallic acid, p-Coumaric acid, Oleanolic acid, Palmitic acid, Myricetin nih.govnih.gov
Myrica nagi Myricetin nih.govfrontiersin.org
Myrica faya Quinic acid, Cyanidin-3-glucoside uma.pt
Myrica cerifera Tannic acid, Gallic acid, Myricinic acid, this compound pharm.or.jphenriettes-herb.com

Chemodiversity of Organic Acids Across Different Plant Parts

The concentration and type of organic acids in Myrica plants vary not only between species but also across different parts of the same plant, such as the leaves, bark, fruits, and roots.

Leaves : The leaves of Myrica rubra have been found to contain twenty-four different organic acids and their derivatives. mdpi.com Similarly, the leaves of Myrica esculenta contain compounds like gallic acid and p-coumaric acid. nih.gov

Bark : The bark of Myrica cerifera is a source of tannic and gallic acids. henriettes-herb.com The bark of Myrica esculenta has been used for its tannin content. nih.gov

Fruits : The fruits of Myrica rubra are characterized by a high content of citric acid. cabidigitallibrary.org The berries of Myrica faya are rich in cyanidin-3-glucoside. uma.pt

Roots : The roots of Myrica species have been traditionally used in Chinese medicine, indicating the presence of bioactive compounds. cabidigitallibrary.org

Table 2: Distribution of Organic Acids in Different Parts of Myrica Plants

Plant Part Myrica Species Predominant Organic Acids and Related Compounds References
Leaves M. rubra, M. esculenta Gallic acid, Protocatechuic acid, Caffeic acid, p-Coumaric acid nih.govmdpi.com
Bark M. cerifera, M. esculenta Tannic acid, Gallic acid, Myricetin nih.govhenriettes-herb.com
Fruits M. rubra, M. faya Citric acid, Cyanidin-3-glucoside cabidigitallibrary.orguma.pt
Roots M. rubra Bioactive compounds used in traditional medicine cabidigitallibrary.org

Environmental and Edaphic Factors Influencing Organic Acid Accumulation in Myrica

The accumulation of organic acids and other secondary metabolites in plants is often influenced by environmental and soil (edaphic) conditions. For Myrica species, which frequently inhabit nutrient-poor and acidic soils, these factors play a crucial role.

Myrica plants are well-adapted to grow in nitrogen-depleted soils due to their nitrogen-fixing capabilities. wikipedia.orgnih.gov This adaptation likely influences their metabolic pathways, including the production of organic acids. While direct studies detailing the specific impact of edaphic factors on organic acid profiles in Myrica are not extensively covered in the provided search results, it is a well-established principle in plant physiology that soil pH, nutrient availability, and water stress can significantly alter the production of secondary metabolites. For instance, Myrica gale is often found in soils with a pH between 3.5 and 6, but can also grow in fens with a pH as high as 7.5, suggesting a wide tolerance that could be linked to variations in its chemical composition. neocities.org

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Organic Acids from Myrica

Optimization of Extraction Techniques for Organic Acid Profiles from Myrica Biomass

The initial step in obtaining organic acids from Myrica involves their extraction from the plant matrix. The choice and optimization of the extraction technique are paramount for maximizing yield and preserving the chemical structure of the acids. Various modern techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and extraction time.

Solvent-assisted extraction is a foundational technique for isolating organic compounds from plant materials. The principle of "like dissolves like" governs this process, where the selection of a solvent with a polarity similar to the target organic acids is crucial for effective extraction. phcogrev.com The polarity of solvents can range from nonpolar to highly polar, and a systematic approach using solvents of varying polarities can provide a comprehensive profile of the organic acids present in Myrica biomass.

Successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, ethanol (B145695), and acetone, has been utilized for Myrica nagi. connectjournals.com This method allows for the separation of compounds based on their solubility in different solvents. For instance, ethanol has been effectively used to extract various compounds, including organic acids, from Myrica species. connectjournals.comnih.gov The choice of solvent is critical; for example, while methanol (B129727), ethanol, and ethyl acetate (B1210297) have been used to extract compounds from the fresh flesh of Myrica rubra, the resulting profiles of acids and other compounds varied significantly with each solvent. nih.gov The physical properties of organic acids, such as their solubility in water and organic solvents, are influenced by their molecular weight and the presence of other functional groups, which in turn affects the choice of extraction solvent. sci-hub.se

SolventPolarityTypical Organic Acids ExtractedReference
Petroleum EtherNonpolarLipophilic acids connectjournals.com
ChloroformIntermediateLess polar organic acids connectjournals.com
AcetonePolar aproticVarious organic acids connectjournals.com
EthanolPolar proticWide range of organic acids connectjournals.comnih.gov
MethanolPolar proticHighly polar organic acids nih.gov
Ethyl AcetateModerately polarBroad spectrum of acids nih.govnih.gov

This table provides a general guide. The actual efficiency of extraction depends on the specific organic acids present in the Myrica biomass and the precise extraction conditions.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that utilizes elevated temperatures and pressures to enhance the extraction of organic compounds from solid and semi-solid samples. raykolgroup.commdpi.comcsic.es These conditions increase the solubility of analytes, decrease the viscosity and surface tension of the solvent, and improve mass transfer rates, leading to rapid and efficient extractions with reduced solvent consumption. mdpi.com By keeping the solvent in a liquid state above its boiling point, PLE allows for deeper penetration into the sample matrix. mdpi.com The technique is versatile, allowing for the use of various solvents, and can even incorporate a clean-up step within the extraction cell. mdpi.com For acidic compounds, the addition of an acidifier like formic acid to the solvent can enhance recovery. csic.es

Supercritical Fluid Extraction (SFE) is a green extraction technology that often employs carbon dioxide (CO2) in its supercritical state, where it exhibits properties of both a liquid and a gas. greenskybio.commdpi.com This non-toxic, non-flammable solvent is particularly advantageous for extracting heat-sensitive compounds. mdpi.com The solvating power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, allowing for selective extraction of different compounds, including organic acids, flavonoids, and terpenes from Myrica. greenskybio.com Higher pressures may be necessary to effectively extract more polar compounds. greenskybio.com SFE is recognized for producing high-purity extracts free from hazardous solvent residues. greenskybio.commdpi.com Studies on bayberry kernel oil have shown that SFE yields a high number of volatile organic compounds. nih.gov

TechniquePrincipleAdvantages for Organic Acid ExtractionReference
PLE Extraction with solvents at elevated temperature and pressure.Reduced solvent use, faster extraction times, high efficiency. mdpi.comcsic.es
SFE Extraction using a fluid above its critical temperature and pressure (often CO2).Green solvent, tunable selectivity, ideal for thermally labile compounds. greenskybio.commdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. phcogrev.comscielo.brrsc.org This technique can significantly reduce extraction time and solvent consumption compared to conventional methods. scielo.brmdpi.com The efficiency of MAE is dependent on the dielectric properties of the solvent and the matrix. rsc.org Polar solvents are generally more effective at absorbing microwave energy. rsc.org MAE has been successfully applied to extract anthocyanins and other compounds from Chinese bayberry (Myrica rubra), demonstrating its potential for extracting organic acids as well. scielo.br The combination of ionic liquids with MAE (IL-MAE) has been shown to be a rapid and effective method for extracting various compounds, including myricetin (B1677590), from Myrica rubra leaves. mdpi.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE), or sonication, employs high-frequency sound waves to create acoustic cavitation in the solvent. mdpi.comrsc.org The collapse of these cavitation bubbles near the sample surface generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer of intracellular compounds into the solvent. mdpi.com This method improves extraction efficiency and can often be performed at lower temperatures, which is beneficial for thermally sensitive organic acids. rsc.org UAE has been used to extract polyphenols from bayberry pomace and has been shown to be highly effective, especially when combined with other innovative solvents or techniques. nih.govnih.govresearchgate.net For example, studies on bayberry kernel oil extraction found that UAE yielded the highest oil content compared to other methods. nih.gov

TechniqueMechanismKey AdvantagesReference
MAE Microwave energy heats the solvent and sample matrix, causing cell rupture.Rapid extraction, reduced solvent volume, higher yields. phcogrev.comscielo.br
UAE Acoustic cavitation disrupts cell walls, enhancing mass transfer.Increased efficiency, suitable for thermolabile compounds, can be combined with other methods. mdpi.comrsc.org

Deep Eutectic Solvents (DES) are emerging as green and efficient alternatives to conventional organic solvents. universiteitleiden.nl These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), which can be an organic acid, urea, or glycerol. universiteitleiden.nlmdpi.com The resulting mixture has a significantly lower melting point than its individual components. nih.gov

The physicochemical properties of DES, such as polarity and viscosity, can be tailored by selecting different HBA/HBD combinations and molar ratios, or by adding water. mdpi.com Organic acid-based DES are noted for being highly polar. mdpi.comtandfonline.com This tunability allows for the design of solvents optimized for the extraction of specific classes of compounds, including organic acids and polyphenols from Myrica. For instance, a DES system composed of choline chloride and oxalic acid was found to be highly effective for the ultrasonic-assisted extraction of myricetin from Myrica rubra leaves. researchgate.netrsc.org In another study, a deep eutectic supramolecular polymer (DESP) synthesized from β-cyclodextrin (HBA) and lactic acid (HBD) was used for the ultrasonic-assisted extraction of polyphenols from bayberry, demonstrating excellent extraction efficiency. nih.govnih.gov

DES ComponentRoleExampleReference
Hydrogen Bond Acceptor (HBA)Forms hydrogen bonds with the HBD.Choline Chloride, β-cyclodextrin nih.govmdpi.com
Hydrogen Bond Donor (HBD)Provides hydrogen atoms for bonding.Oxalic Acid, Lactic Acid, Glycerol nih.govmdpi.com

Sophisticated Chromatographic Purification Strategies for Organic Acids

Following extraction, the crude extract contains a complex mixture of compounds. Sophisticated chromatographic techniques are essential to isolate and purify the target organic acids to a high degree.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. shimadzu.co.kr For the isolation of specific organic acids in larger quantities, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

In the context of Myrica research, preparative or semi-preparative HPLC has been utilized to isolate various bioactive compounds. researchgate.net The selection of the stationary phase (column) and mobile phase is critical for achieving successful separation of organic acids. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile (B52724), or methanol with an acidifier like formic or acetic acid), is commonly employed for the separation of organic acids. shimadzu.co.kr Ion-exclusion chromatography is another highly selective HPLC mode for separating weak acids. shimadzu.co.kr The optimization of HPLC conditions, including the mobile phase gradient, flow rate, and detection wavelength, is crucial for obtaining pure fractions of the desired organic acids from the complex Myrica extract. researchgate.net

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Counter-Current Chromatography (CCC) and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC), are liquid-liquid partition chromatography techniques that eliminate the need for a solid stationary phase, thereby avoiding irreversible adsorption of the sample. selectscience.netplantaanalytica.com This method is particularly advantageous for the separation of polar compounds like phenolic acids from plant extracts.

In the context of Myrica species, HSCCC has been effectively used to separate various compounds, including myricanol (B191915), myricetrin, myricetin, and epigallocatechin gallate from the bark of Myrica rubra. mdpi.com For instance, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water was successfully employed for the HSCCC separation of myricanol. mdpi.com The separation efficiency in HSCCC is highly dependent on the partition coefficient (K) of the target compounds in the selected two-phase solvent system. mdpi.comnih.gov A successful separation is typically achieved when the K values are between 0.5 and 2.0. psu.edu

Centrifugal Partition Chromatography (CPC) operates on similar principles, utilizing centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it. selectscience.netplantaanalytica.com CPC is highly versatile and can be scaled from analytical to industrial production. plantaanalytica.com A specialized mode, pH-zone refining CPC, is particularly effective for separating ionizable compounds like organic acids. This technique uses a retainer (a strong acid or base) in the stationary phase and a displacer (a weaker acid or base) in the mobile phase to elute compounds based on their pKa values and hydrophobicity, resulting in highly concentrated and well-separated fractions. rotachrom.com This makes it an ideal, though less commonly reported, method for purifying organic acids from Myrica extracts.

Macroporous Resin Adsorption and Desorption Techniques

Macroporous resin chromatography is a widely used technique for the enrichment and purification of polyphenols and organic acids from dilute plant extracts. ifoodmm.cn The method relies on the physical adsorption of compounds onto the resin's surface, followed by desorption with a suitable solvent. The selection of the appropriate resin is critical for achieving high adsorption and desorption ratios.

Studies on Myrica rubra (bayberry) pomace have demonstrated the efficacy of macroporous resins for purifying pigments and phenolic compounds. researchgate.net In one study, various resins were screened, and resin LX-68 showed the highest efficiency for refining red pigments from bayberry pomace. researchgate.net Another study on purifying anthocyanins from Myrica rubra pomace found that Diaion HP-2MGL resin provided the strongest adsorption. worldscientific.com The purification process typically involves optimizing conditions such as pH, temperature, and the ethanol concentration of the eluent to maximize recovery and purity. researchgate.networldscientific.commdpi.com For example, after adsorbing the extract onto the resin, impurities like sugars and amino acids can be washed away with water before eluting the target organic acids with an ethanol-water mixture. worldscientific.com

Size Exclusion and Ion-Exchange Chromatography for Organic Acids

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size or molecular weight. researchgate.net In the analysis of Myrica extracts, SEC is often used as a preliminary purification step to separate high-molecular-weight polymers and oligomers from smaller molecules like simple phenolic acids. researchgate.netresearchgate.net Sephadex LH-20 is a common sorbent used for this purpose, effectively separating monomeric phenols from polymeric proanthocyanidins. researchgate.net

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.gov This technique is highly suitable for the separation of organic acids, which are typically anionic at neutral or slightly alkaline pH. shimadzu.compurolite.com In IEC, a stationary phase with charged functional groups is used to retain the charged analytes. The retained compounds are then eluted by changing the pH or ionic strength of the mobile phase. shimadzu.com IEC can effectively separate various organic acids and is often coupled with a conductivity detector for quantification. oiv.int To handle complex matrices like wastewater, which may contain interfering inorganic anions, ion-exclusion chromatography is often preferred. This method separates weak acids, like carboxylic acids, from strong inorganic acids. gcms.cz

Advanced Spectroscopic and Spectrometric Elucidation Methods for Organic Acid Structures

Once an organic acid is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. omicsonline.org It provides detailed information about the chemical environment of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

1D NMR: The first step in structural analysis is typically acquiring a 1D ¹H NMR spectrum. emerypharma.com This spectrum provides information on the chemical shift (indicating the electronic environment), integration (proportional to the number of protons), and multiplicity (splitting pattern, which reveals neighboring protons). emerypharma.com For a compound like gallic acid, the ¹H NMR spectrum is relatively simple, showing a characteristic singlet for the two aromatic protons (H-2 and H-6) and signals for the hydroxyl protons. nih.govresearchgate.net The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their chemical shifts, distinguishing between carboxyl, hydroxyl-substituted aromatic, and unsubstituted aromatic carbons. nih.gov

2D NMR: For more complex molecules, 1D NMR spectra can become overcrowded and difficult to interpret. omicsonline.org 2D NMR experiments provide correlation data that reveal the connectivity between atoms. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system. epa.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural confirmation of isolated organic acids from Myrica. epa.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy. mdpi.comnih.gov This high precision allows for the determination of the exact molecular formula of an analyte by distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in an analysis of Myrica rubra leaf extract, HRMS was used to identify 116 compounds, including 26 organic acids and their derivatives. mdpi.com Gallic acid, with a molecular formula of C₇H₆O₅, has a calculated exact mass of 170.02152. massbank.eu HRMS can confirm this with high confidence, typically providing a mass accuracy within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by analyzing the fragmentation patterns of a selected precursor ion. d-nb.info The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This fragmentation pattern serves as a structural fingerprint. For gallic acid ([M-H]⁻ ion at m/z 169), a characteristic fragmentation is the loss of a carbon dioxide molecule (CO₂, 44 Da) to produce a major fragment ion at m/z 125. mdpi.comresearchgate.netresearchgate.net Further fragmentation can also occur. This predictable fragmentation is used to identify gallic acid and its derivatives in complex mixtures, often in conjunction with liquid chromatography (LC-MS/MS). rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR a useful tool for identifying their presence. In the case of an organic acid like gallic acid, the IR spectrum would show:

A broad absorption band for the O-H stretching of the carboxylic acid and phenolic hydroxyl groups.

A sharp, strong absorption for the C=O (carbonyl) stretching of the carboxylic acid group.

Absorptions corresponding to C=C stretching within the aromatic ring and C-O stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. Phenolic compounds, including gallic acid, exhibit characteristic UV absorption maxima due to their aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. For gallic acid, the UV spectrum typically shows a main absorption maximum around 270-280 nm. rsc.org The deprotonated form, present at higher pH, shows a shift in the absorption maximum to a longer wavelength (bathochromic shift), for example, to around 323 nm. rsc.org This technique is often used as a detection method in HPLC (HPLC-UV) for quantifying phenolic acids. researchgate.net

Data Tables

Table 1: Spectroscopic Data for Gallic Acid

TechniqueObserved DataReference
¹H NMR (400 MHz, Acetone-d₆)δ 7.14 (s, 2H, H-2, H-6) nih.gov
¹³C NMR (100 MHz, Acetone-d₆)δ 166.82 (COOH), 145.11 (C-3, C-5), 137.77 (C-4), 121.15 (C-1), 109.22 (C-2, C-6) nih.gov
HRMS (ESI-)[M-H]⁻ at m/z 169.0131 rsc.org
MS/MS of [M-H]⁻ at m/z 169Product ion at m/z 125 [M-H-CO₂]⁻ mdpi.comresearchgate.net
UV-Vis (in water/methanol)λmax ≈ 277 nm (protonated), λmax ≈ 323 nm (deprotonated) rsc.org

Table 2: Chromatographic Methods for Organic Acid Purification from Myrica

Chromatography TypeStationary Phase/Resin ExampleApplication NotesReference
Counter-Current (HSCCC)Liquid-liquid system (e.g., n-hexane-ethyl acetate-methanol-water)Effective for separating myricanol, myricetrin, and other phenolics from Myrica rubra. Avoids irreversible sample adsorption. mdpi.commdpi.com
Macroporous ResinLX-68, Diaion HP-2MGL, XAD7HPUsed for enrichment and purification of anthocyanins and phenolics from Myrica rubra pomace. Selected based on adsorption/desorption efficiency. researchgate.networldscientific.commdpi.com
Size Exclusion (SEC)Sephadex LH-20Used for preliminary fractionation to separate simple phenolics from oligomeric and polymeric compounds. researchgate.net
Ion-Exchange (IEC)Anion exchange resinSeparates organic acids based on their anionic charge. Often requires a suppressor for conductivity detection. shimadzu.comoiv.int

Chiroptical Spectroscopy for Stereochemical Assignment of Myrica Acids (if applicable)

While the original study establishing the structure of Myrica acid did so through chemical and other spectral evidence, the absolute configuration of complex chiral molecules like pentacyclic triterpenoids is now commonly confirmed using chiroptical spectroscopy. pharm.or.jpresearchgate.netuitm.edu.my These methods are highly sensitive to the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for this purpose. uitm.edu.mynih.govcjnmcpu.com

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orghmdb.ca ECD operates similarly but in the ultraviolet-visible region of the spectrum. nih.gov The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry.

Application: For a molecule like this compound, the experimental VCD or ECD spectrum would be measured. This experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum mechanical calculations (e.g., using Density Functional Theory, DFT) for a specific, assumed absolute configuration (e.g., the 3S, 5R, etc., configuration). nih.govresearchgate.net A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

Although no specific VCD or ECD studies have been published for this compound itself, this methodology is widely applied to other oleanane-type triterpenoids for the unambiguous determination of their absolute stereochemistry. researchgate.netnih.gov Given the complexity and multiple chiral centers in this compound, chiroptical spectroscopy represents the definitive modern method for confirming its complete 3D structure.

Biosynthetic Pathways and Metabolic Engineering Research for Organic Acids in Myrica

Elucidation of Precursor Utilization and Enzymatic Steps in Organic Acid Biosynthesis in Myrica

The production of organic acids in Myrica species draws from fundamental metabolic routes, primarily the shikimate and acetate (B1210297) pathways. These pathways provide the essential carbon skeletons that are subsequently modified by a series of enzymatic reactions to yield the final diverse products.

The biosynthesis of the various organic acids found in Myrica relies on two principal precursor pathways: the shikimate pathway for aromatic compounds and the acetate pathway for fatty acids and flavonoid components. researchgate.netviper.ac.in

The Shikimate Pathway is the central route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. wikipedia.org In Myrica, this pathway is crucial for synthesizing phenolic compounds. It begins with phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including shikimic acid and chorismic acid. wikipedia.orgslideshare.net These intermediates are precursors to:

Phenolic Acids : Gallic acid, which has been quantified in Myrica esculenta, can be formed from 3-dehydroshikimate, an early intermediate in the pathway, through the action of shikimate dehydrogenase and subsequent spontaneous rearrangement. viper.ac.inphcogj.comunesp.br

Flavonoids and Related Compounds : The aromatic amino acid phenylalanine, an end-product of the shikimate pathway, is the entry point for the phenylpropanoid pathway. nih.gov This pathway generates precursors like 4-coumaric acid, which is essential for the biosynthesis of flavonoids such as myricetin (B1677590) and cyclic diarylheptanoids like myricanol (B191915) in Myrica rubra. jst.go.jp

The Acetate Pathway utilizes acetyl-CoA, derived from the decarboxylation of pyruvic acid, as its primary building block. researchgate.net It contributes to Myrica acids in two significant ways:

Fatty Acid Synthesis : The fruit of the bayberry, Myrica pensylvanica, is distinguished by a thick surface layer of wax composed almost entirely of saturated triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs) with palmitate and myristate acyl chains. nih.govaspb.org The biosynthesis of these saturated fatty acids is initiated from acetyl-CoA via the acetate pathway. nih.gov

Flavonoid Synthesis : The acetate pathway also produces malonyl-CoA, which is a critical substrate, along with 4-coumaroyl-CoA (from the shikimate pathway), for the enzyme chalcone (B49325) synthase. nih.gov This is the first committed step in the flavonoid biosynthetic pathway, demonstrating that both the shikimate and acetate pathways are essential for producing these compounds. researchgate.net

Table 1: Key Organic Acids in Myrica and Their Biosynthetic Origins

Organic Acid TypeSpecific ExamplesPrimary Precursor PathwaySource
Fruit Acids Citric acid, Malic acidTCA Cycle (from Glycolysis) nih.govmaxapress.com
Phenolic Acids Gallic acidShikimate Pathway viper.ac.inphcogj.com
Flavonoids (Precursors) Myricetin, ProanthocyanidinsShikimate & Acetate Pathways nih.govfrontiersin.org
Saturated Fatty Acids Palmitic acid, Myristic acidAcetate Pathway nih.govaspb.org
Diarylheptanoids MyricanolShikimate Pathway jst.go.jp

The synthesis of specific organic acids is governed by a series of enzymes that catalyze each step of the biosynthetic pathway.

In the case of the unique surface wax of Myrica pensylvanica, a novel pathway for TAG synthesis related to cutin biosynthesis has been proposed. nih.govaspb.org Radiolabeling studies using [14C]-acetate helped identify sn-2 monoacylglycerol as a key intermediate. nih.gov Key enzymes identified through transcriptomics with high expression in the fruit knobs include:

Acyl-ACP thioesterase B (FATB) : An enzyme that preferentially releases saturated fatty acids from the fatty acid synthase complex, consistent with the highly saturated nature of the wax. nih.gov

sn-2 Glycerol-3-phosphate acyltransferase (sn-2 GPAT) : This bifunctional enzyme acylates the sn-2 position of glycerol-3-phosphate and removes the phosphate (B84403) to produce sn-2 MAG, an unusual starting point for TAG synthesis. nih.gov

GDSL-motif lipase/transacylase : Believed to be involved in the subsequent acyl-CoA-independent reactions for DAG and TAG synthesis. nih.gov

For the biosynthesis of flavonoids like myricetin, several core enzymes of the phenylpropanoid pathway have been studied. The pathway proceeds from L-phenylalanine to the dihydroflavonol dihydromyricetin, which is then converted to myricetin. wikipedia.orgoup.com Key enzymes in this process are:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the first step in the phenylpropanoid pathway. nih.govresearchgate.net

Chalcone synthase (CHS) : The first committed enzyme in flavonoid biosynthesis. nih.govoup.com

Flavanone 3-hydroxylase (F3H) and Flavonol synthase (FLS) : These 2-oxoglutarate-dependent dioxygenases are responsible for converting flavanones to flavonols like myricetin. oup.com

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) : These enzymes add hydroxyl groups to the B-ring of the flavonoid structure, which is necessary to produce dihydroquercetin and dihydromyricetin, the respective precursors for quercetin (B1663063) and myricetin.

Regarding the primary organic acids that determine fruit taste, such as citric and malic acid, their accumulation is linked to enzymes in the tricarboxylic acid (TCA) cycle and related pathways. nih.gov Studies in Myrica rubra and other fruits show that enzymes like phosphoenolpyruvate carboxylase (PEPC) , malate (B86768) dehydrogenase (MDH) , citrate synthase (CS) , and aconitase (ACO) are central to the dynamic balance of these acids during fruit development. mdpi.com Furthermore, the activities of sucrose (B13894) metabolizing enzymes like sucrose-phosphate synthase (SPS) and acid invertase (AI) are closely related to the sugar-acid ratio in ripening bayberry fruit. mdpi.comresearchgate.net

Table 2: Key Enzymes in Myrica Organic Acid Biosynthesis

EnzymeAbbreviationRole in BiosynthesisCompound ClassSource
Acyl-ACP thioesterase BFATBReleases saturated fatty acidsFatty Acids nih.gov
sn-2 Glycerol-3-phosphate acyltransferasesn-2 GPATInitiates novel TAG synthesis pathwayFatty Acids nih.gov
Phenylalanine ammonia-lyasePALFirst step of phenylpropanoid pathwayFlavonoids, Lignin researchgate.net
Chalcone synthaseCHSFirst committed step of flavonoid pathwayFlavonoids nih.govoup.com
Flavonol synthaseFLSCatalyzes the formation of flavonolsFlavonoids oup.com
Malate DehydrogenaseMDHCatalyzes interconversion of malate and oxaloacetateFruit Acids mdpi.com
Citrate SynthaseCSCatalyzes the first reaction of the TCA cycleFruit Acids mdpi.com

Genetic and Molecular Regulation of Organic Acid Biosynthesis in Myrica Species

The accumulation of organic acids is a tightly regulated process controlled at the genetic and molecular levels. This includes the expression of genes encoding biosynthetic enzymes and the overarching control exerted by transcription factors.

Modern molecular techniques have enabled the identification of specific genes responsible for organic acid production in Myrica.

In Myrica rubra, analysis of expressed sequence tags (ESTs) and RNA-sequencing (RNA-Seq) have identified numerous genes involved in flavonoid biosynthesis, which is responsible for the fruit's vibrant color. nih.govmdpi.com Key identified genes include those encoding:

Flavonoid 3′-hydroxylase (F3′H) mdpi.com

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , an enzyme that glycosylates anthocyanidins, increasing their stability. mdpi.comresearchgate.net

The full suite of anthocyanin structural genes: CHS, CHI, F3H, DFR, and ANS . nih.gov

In Myrica pensylvanica, transcriptome sequencing of the fruit's surface knobs led to the identification of highly expressed genes corresponding to the unique fatty acid pathway, including genes for FATB , sn-2 GPAT , and GDSL-motif lipase/transacylase . nih.gov Notably, genes for conventional TAG synthesis were expressed at levels more than 50-fold lower, highlighting the distinctiveness of this pathway. nih.gov

Table 3: Identified Genes in Myrica Organic Acid Biosynthesis

Gene NameEncoded Enzyme/ProteinSpeciesPathwaySource
MrF3'HFlavonoid 3′-hydroxylaseMyrica rubraFlavonoid/Anthocyanin mdpi.com
MrUFGTUDP-glucose:flavonoid 3-O-glucosyltransferaseMyrica rubraFlavonoid/Anthocyanin mdpi.comresearchgate.net
MrMYB1R2R3 MYB Transcription FactorMyrica rubraRegulation of Anthocyanin nih.govmdpi.com
FATBAcyl-ACP thioesterase BMyrica pensylvanicaFatty Acid nih.gov
sn-2 GPATsn-2 Glycerol-3-phosphate acyltransferaseMyrica pensylvanicaFatty Acid nih.gov

Transcriptomic and proteomic analyses provide a global view of the molecular changes that occur during the accumulation of organic acids in Myrica fruits.

Studies on Chinese bayberry (Myrica rubra) have shown that fruit ripening is a highly dynamic process at the molecular level. nih.gov Transcriptomic profiling revealed that over 3,600 genes are differentially expressed during ripening. nih.gov Specifically:

Flavonoid Pathway : All genes involved in anthocyanin biosynthesis were found to be significantly up-regulated as the fruit ripened and changed color. nih.gov This coordinated up-regulation suggests a sophisticated regulatory control mechanism.

Primary Metabolism : Analysis showed that energy-related metabolic pathways, including glycolysis and the pentose (B10789219) phosphate pathway, were enhanced during ripening, providing the necessary precursors and energy for the synthesis of secondary metabolites like flavonoids. nih.govd-nb.info

Fruit Acids : The concentration of citric acid, the predominant organic acid in M. rubra, decreases sharply during ripening. nih.gov However, transcriptome analysis showed that the core genes of the TCA cycle did not change significantly, suggesting that the regulation of acid levels may occur post-transcriptionally or through transport and vacuolar sequestration. nih.gov

Environmental Factors : An integrated transcriptomic and metabolomic study demonstrated that light is a critical factor for fruit quality. maxapress.com Lack of light significantly reduced the accumulation of sugars, flavonoids, and total anthocyanins, which correlated with the reduced expression of flavonoid synthesis genes. maxapress.com

While comprehensive proteomic studies on Myrica are emerging, research in other fruits like citrus shows a strong correlation between changes in the proteome (e.g., enzymes of glycolysis and the TCA cycle) and the accumulation of flavor compounds, including organic acids. d-nb.infonih.gov

Transcription factors (TFs) are master regulators that control the expression of entire biosynthetic pathways by binding to the promoter regions of structural genes. nih.gov In Myrica, the MYB family of TFs has been identified as playing a pivotal role in regulating flavonoid and anthocyanin accumulation.

In Myrica rubra, the R2R3-MYB transcription factor MrMYB1 has been functionally characterized as a key positive regulator of anthocyanin biosynthesis. nih.govmdpi.com Its expression level is tightly correlated with anthocyanin content in different tissues and cultivars. researchgate.net MrMYB1 is believed to activate the transcription of structural genes like MrDFR and MrUFGT. researchgate.net Like in many other plants, MrMYB1 likely functions as part of a regulatory complex, interacting with basic helix-loop-helix (bHLH) and WD40 repeat proteins to activate the full pathway. researchgate.net

Conversely, research has also identified negative regulators. MrMYB6 , a subgroup 4 MYB transcription factor from Chinese bayberry, was shown to negatively regulate the accumulation of both anthocyanins and proanthocyanidins, adding another layer of complexity to the control of flavonoid biosynthesis. researchgate.net The interplay between these positive and negative regulators fine-tunes the production of these phenolic compounds during fruit development. researchgate.netresearchgate.net

Strategies for Metabolic Engineering of Myrica Plants for Enhanced Organic Acid Production

The enhancement of organic acid production in Myrica plants through metabolic engineering represents a promising frontier for increasing the yield of valuable bioactive compounds, including the triterpenoid (B12794562) "Myrica acid" and various phenolic acids. While research specifically targeting the genetic modification of Myrica species for this purpose is still emerging, a range of established and innovative strategies applied to other plants and microorganisms for similar compounds can be adapted. These strategies primarily focus on manipulating the intricate biosynthetic pathways to channel metabolic flux towards the desired organic acids.

The biosynthesis of oleanane-type triterpenoids, such as this compound, originates from the mevalonate (B85504) (MVA) pathway. researchgate.netnih.gov The pathway begins with the synthesis of the C30 precursor, 2,3-oxidosqualene (B107256). nih.gov This precursor is then cyclized by specific oxidosqualene cyclases (OSCs), such as β-amyrin synthase, to form the basic triterpenoid skeleton. researchgate.netitb.ac.id Subsequent modifications, including oxidation and glycosylation, are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) to produce the vast diversity of triterpenoids. researchgate.netnih.gov

Metabolic engineering strategies for enhancing the production of these compounds typically involve several key approaches:

Overexpression of Key Biosynthetic Genes: A primary strategy is to increase the expression of endogenous or heterologous genes that code for rate-limiting enzymes in the biosynthetic pathway. For triterpenoid synthesis, this includes upregulating genes from the MVA pathway, such as HMG-CoA reductase (HMGR), which is a known rate-limiting step. researchgate.net Furthermore, overexpressing the specific oxidosqualene cyclase (OSC) that produces the desired triterpene skeleton (e.g., β-amyrin synthase for oleananes) can significantly increase the accumulation of the target compound. itb.ac.id

Transcriptional Regulation: The expression of genes within a biosynthetic pathway is often controlled by specific transcription factors (TFs). Identifying and overexpressing TFs that positively regulate the entire pathway can lead to a coordinated upregulation of all necessary enzymes. For instance, research in Ganoderma lucidum identified a bHLH transcription factor, GlbHLH5, that positively regulates the biosynthesis of Ganoderma triterpenoids. frontiersin.org The identification of homologous TFs in Myrica could provide a powerful tool for enhancing organic acid production. The application of elicitors, such as methyl jasmonate, is another method used to induce the expression of defense-related secondary metabolite pathways, including triterpenoids. itb.ac.id

Down-regulation of Competing Pathways: Metabolic pathways within a plant are interconnected and often compete for the same precursors. The biosynthesis of triterpenoids and sterols, for example, both use 2,3-oxidosqualene as a common precursor. uoa.gr A strategic approach involves the down-regulation of competing pathways to redirect the metabolic flow towards the desired product. By suppressing the expression of genes in the sterol biosynthesis pathway, such as cycloartenol (B190886) synthase, more 2,3-oxidosqualene can be made available for triterpenoid synthesis, thus boosting yields. uoa.gr

Heterologous Production (Synthetic Biology): When direct engineering of the native plant is challenging, the entire biosynthetic pathway can be reconstructed in a more easily manipulated heterologous host. nih.gov Microorganisms like Saccharomyces cerevisiae (yeast) and bacteria such as Escherichia coli have been successfully engineered to produce high levels of triterpenoids. researchgate.netacs.org This involves introducing all the necessary genes from the Myrica plant into the microbial host. This approach allows for rapid optimization and scale-up of production in controlled fermentation systems, independent of agricultural constraints. nih.gov

Table of Key Enzymes and Genes in Triterpenoid Biosynthesis

Enzyme Class Specific Enzyme Example Gene Abbreviation Role in Pathway Metabolic Engineering Strategy
Reductase HMG-CoA reductase HMGR Rate-limiting step in the MVA pathway, produces mevalonate. researchgate.net Overexpression to increase precursor supply.
Synthase Farnesyl pyrophosphate synthase FPPS Synthesizes farnesyl pyrophosphate (FPP), a C15 precursor. nih.gov Overexpression to boost precursor levels.
Synthase Squalene (B77637) synthase SQS Catalyzes the first committed step in triterpenoid synthesis, forming squalene from two FPP molecules. nih.gov Overexpression to increase flux towards triterpenoids.
Oxidase/Epoxidase Squalene epoxidase SE Converts squalene to 2,3-oxidosqualene. mdpi.com Overexpression to enhance the direct precursor for cyclization.
Oxidosqualene Cyclase (OSC) β-amyrin synthase βAS Cyclizes 2,3-oxidosqualene to form the β-amyrin skeleton (oleanane-type). researchgate.netitb.ac.id Overexpression of the specific OSC for the desired triterpenoid class.
Monooxygenase Cytochrome P450 CYP Catalyzes oxidative modifications (e.g., hydroxylation, carboxylation) of the triterpene skeleton. itb.ac.id Introduction/Overexpression of specific CYPs to produce the final compound.

Table of Mentioned Compounds

Compound Name
This compound
Gallic acid
Caffeic acid
Citric acid
Malic acid
Myricetin
Myricitrin
β-amyrin
2,3-oxidosqualene
Mevalonate
Farnesyl pyrophosphate
Squalene

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Myrica Acids

Total Synthesis Approaches for Myrica Acid Isomers or Analogs

The total synthesis of complex natural products like the Myrica acids represents a significant undertaking in organic chemistry. These endeavors are crucial for confirming their proposed structures and for providing access to larger quantities of the compounds and their analogs for extensive biological evaluation.

As of the current literature, a completed total synthesis of the specific oleanane (B1240867) triterpenoid (B12794562) known as this compound (3β-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid) or the closely related myriceric acids has not been extensively reported. However, the general approach to such complex polycyclic systems provides a roadmap for a potential synthesis.

A hypothetical retrosynthetic analysis for a this compound-type oleanane core would likely involve several key strategic disconnections:

Late-Stage Functionalization: The introduction of specific oxygenation patterns (hydroxyls, ketones) and the characteristic diene system would likely be planned for the later stages of the synthesis to avoid potential complications with early-stage reactions.

Ring Construction: The pentacyclic oleanane skeleton would be the primary target. Strategies could involve sequential ring closures (e.g., A→B→C→D→E) or convergent approaches where large, pre-functionalized fragments are coupled together.

Key Cyclization Reactions: Polyene cyclization reactions, often biomimetic, are a powerful tool for constructing multiple rings in a single step with stereocontrol. Other powerful reactions for forming the key carbocyclic framework include intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cyclizations.

Starting Materials: The synthesis would likely commence from simpler, readily available chiral pool starting materials or employ asymmetric catalysis to establish the crucial stereocenters that dot the complex framework. For instance, the synthesis of related triterpenoids has often started from functionalized decalin systems, which represent the A/B or D/E ring systems.

The synthesis of the diarylheptanoid myricanol (B191915), another compound from Myrica species, has been achieved and involves different strategies, such as Suzuki-Miyaura coupling for macrocyclization, which highlights the diverse synthetic challenges presented by different classes of Myrica natural products. nih.govresearchgate.net

A major challenge in the synthesis of Myrica acids is the precise control of stereochemistry at multiple chiral centers. Any successful total synthesis must address this challenge through stereoselective or enantioselective methods.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, where the existing stereocenters are carried through the synthetic sequence.

Substrate Control: Existing stereocenters in an advanced intermediate can direct the stereochemical outcome of subsequent reactions. For example, dihydroxylations or epoxidations can be directed by nearby hydroxyl groups. mdpi.comresearchgate.net

Catalytic Asymmetric Synthesis: The use of chiral catalysts to create key stereocenters from prochiral precursors is a modern and powerful strategy. For example, enantioselective allylic alkylations have been used to generate all-carbon quaternary centers in the synthesis of other complex natural products. rsc.org Cationic cyclizations can also proceed with high diastereoselectivity, controlled by existing chiral centers within the molecule. researchgate.net

While these methodologies are standard in modern synthetic chemistry, their specific application to the total synthesis of Myrica acids awaits exploration. The successful execution of such a synthesis would be a significant achievement, enabling further biological investigation.

Semi-Synthetic Derivatization of Isolated Myrica Acids

Given the difficulty of total synthesis, researchers have turned to semi-synthesis, where the natural product is isolated from its plant source and then chemically modified. This approach allows for the rapid generation of a library of analogs to probe biological activity and establish SAR.

Myriceric acid A, isolated from the bayberry, Myrica cerifera, has been a key substrate for semi-synthetic modification. nih.gov It was identified as a non-peptide endothelin receptor antagonist. nih.gov To improve its activity, chemical modifications were focused on altering its polarity and introducing new functional groups.

A significant finding was that the introduction of sulfate (B86663) groups dramatically enhanced the binding affinity for endothelin receptors. nih.gov The hydroxyl groups on the triterpenoid skeleton were targeted for sulfation, leading to a series of sulfated derivatives. These modifications resulted in compounds with 1.5 to 20 times higher affinity for the target receptors compared to the parent myriceric acid A. nih.gov This suggests that increasing the water solubility and introducing charged groups are beneficial for this particular biological activity.

Other potential modifications for triterpenoids include esterification or etherification of hydroxyl groups, modification of the carboxylic acid at C-28, and reactions on the ketone or diene functionalities. For example, derivatives of myricanol, a different class of compound from Myrica, have been created through methylation and acetylation to probe their biological effects. mdpi.com

Semi-synthetic derivatives are not only for enhancing potency but also serve as valuable tools to understand the mechanism of action. By systematically altering different parts of the molecule, researchers can identify the specific pharmacophore—the essential structural features required for biological activity.

For instance, the creation of both mono- and di-sulfated esters of myriceric acid A helped to pinpoint the importance and optimal placement of these charged groups for receptor binding. nih.gov Furthermore, the isolation of naturally occurring analogs like myriceric acid C and myriceric acid D, which differ in their oxygenation patterns, provides a natural set of probes to understand the structural requirements for activity. nih.gov

Derivatization can also be used to attach fluorescent tags or biotin (B1667282) labels, creating molecular probes that can be used to visualize the compound's interaction with cells or to identify its binding partners through pull-down assays. While not yet reported specifically for Myrica acids, this is a common and powerful application of semi-synthesis in chemical biology.

Structure-Activity Relationship (SAR) Investigations of Myrica Acids and Their Derivatives

SAR studies are fundamental to medicinal chemistry, providing a blueprint for the design of more effective therapeutic agents. For Myrica acids, the primary SAR investigations have revolved around their activity as endothelin receptor antagonists. nih.gov

The key findings from the study of myriceric acid A and its natural and semi-synthetic derivatives can be summarized as follows:

The Carboxylic Acid is Crucial: The presence of the carboxylic acid group at the C-28 position is likely critical for activity, as it provides a key interaction point with the receptor, possibly through ionic bonding or hydrogen bonding.

Hydroxylation Pattern Influences Activity: The specific placement of hydroxyl groups on the triterpenoid scaffold affects the binding affinity.

Sulfation Enhances Affinity: The addition of sulfate groups to the hydroxyl moieties significantly increases binding affinity. This suggests that the introduction of a highly polar, negatively charged group enhances the interaction with the endothelin receptor. The 20-fold increase in affinity observed for one of the sulfated derivatives underscores the dramatic impact of this modification. nih.gov

These SAR studies indicate that the triterpenoid backbone of Myrica acids acts as a rigid scaffold to present key functional groups—notably the C-28 carboxylic acid and strategically placed polar groups—for optimal interaction with the biological target.

Interactive Data Table: Myriceric Acid Derivatives and Endothelin Receptor Affinity

The following table summarizes the reported binding affinities of Myriceric Acid A and its derivatives for the endothelin receptor.

CompoundModification from Myriceric Acid ARelative Binding Affinity EnhancementCitation
Myriceric Acid AParent Compound1x (Ki = 66 ± 15 nM) nih.gov
Sulfated Derivative 1Sulfation1.5 to 20 times nih.gov
Sulfated Derivative 2Sulfation1.5 to 20 times nih.gov
Sulfated Derivative 3Sulfation1.5 to 20 times nih.gov

Design and Synthesis of this compound Analogs for SAR Studies

The inherent bioactivities of myricetin (B1677590), a naturally occurring flavonoid, have spurred considerable interest in its chemical modification to enhance its therapeutic properties and explore its structure-activity relationships (SAR). researchgate.netnih.gov A primary challenge with myricetin is its poor water solubility, which can limit its bioavailability. researchgate.netmdpi.com Consequently, a significant focus of synthetic efforts has been the introduction of various functional groups and scaffolds to the myricetin backbone to improve its physicochemical properties and biological efficacy.

A common strategy involves the derivatization of myricetin by introducing moieties such as sulfonate groups, 1,3,4-thiadiazoles, 1,2,4-triazole (B32235) Schiff bases, and quinazolinone. d-nb.infonih.govd-nb.infonih.gov For instance, a series of myricetin derivatives incorporating sulfonate groups were synthesized and showed promising antibacterial activities. d-nb.info The synthetic route typically involves the reaction of myricetin with different benzenesulfonyl chlorides. d-nb.info Similarly, novel myricetin derivatives bearing a 1,3,4-thiadiazole (B1197879) scaffold have been synthesized and evaluated for their antibacterial and antiviral properties. d-nb.info

Another approach has been the incorporation of a quinazolinone moiety, a privileged scaffold in medicinal chemistry, into the myricetin structure. nih.govacs.org This has been achieved through a multi-step synthesis starting with the methylation and deglycosylation of myricetin, followed by reaction with substituted anthranilic acids. nih.govacs.org The resulting derivatives have demonstrated notable antibacterial and antiviral activities. nih.gov

Furthermore, the synthesis of myricetin derivatives containing a 1,2,4-triazole Schiff base has been reported. nih.govscispace.com These compounds were designed based on the principle of active splicing, combining the myricetin backbone with a biologically active triazole Schiff base structure. nih.govscispace.com The synthesis involves a multi-step process, and the resulting derivatives have shown good inhibitory effects against certain plant pathogens. nih.govscispace.com

The table below summarizes some of the synthesized myricetin analogs and their reported biological activities, providing insights into the SAR of this class of compounds.

Derivative ClassKey Synthetic StepReported Biological ActivityReference
Myricetin-sulfonate derivativesReaction with various benzenesulfonyl chloridesAntibacterial against Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo) d-nb.info
Myricetin-1,3,4-thiadiazole derivativesCoupling of myricetin with a 1,3,4-thiadiazole moietyAntibacterial against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs); Antiviral against Tobacco Mosaic Virus (TMV) d-nb.info
Myricetin-1,2,4-triazole Schiff base derivativesIntroduction of a triazole Schiff base structure to the myricetin backboneAntibacterial against Xanthomonas axonopodis pv. citri (Xac) nih.govscispace.com
Myricetin-quinazolinone derivativesReaction of a myricetin intermediate with substituted anthranilic acidAntibacterial against Xanthomonas axonopodis pv. citri (Xac) and Pseudomonas syringae pv. actinidiae (Psa); Antiviral against Tobacco Mosaic Virus (TMV) nih.govacs.org
Myricetin-disaccharide derivativesOptimization of disaccharide myricetin analogsα-glucosidase-inhibitory activity researchgate.net

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the ligand-target interactions of myricetin and its analogs at the molecular level. researchgate.netsciforum.netmdpi.com These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the binding modes and stability of these compounds within the active sites of various protein targets. researchgate.netsciforum.netmdpi.com

Molecular docking studies have been employed to predict the binding affinity and orientation of myricetin and its derivatives with a range of biological targets. researchgate.netresearchgate.net For example, the binding interactions of myricetin with the cyclooxygenase (COX) enzymes have been investigated to understand its anti-inflammatory potential. researchgate.net Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. cambridgemedchemconsulting.comnih.gov

Following molecular docking, MD simulations are often performed to assess the dynamic stability of the predicted binding poses. researchgate.netsciforum.netmdpi.com These simulations provide a more realistic representation of the physiological environment and can reveal important conformational changes in both the ligand and the protein upon binding. sciforum.net For instance, MD simulations have been used to evaluate the stability of myricetin within the binding pocket of NADPH oxidase 2 (NOX2), suggesting a stable interaction over the simulation time. researchgate.netresearchgate.net

The insights gained from these computational studies are crucial for structure-based drug design and the rational optimization of myricetin analogs. By understanding the specific interactions that contribute to biological activity, it is possible to design new derivatives with improved potency and selectivity. oncodesign-services.comnih.gov

The table below presents a summary of computational studies performed on myricetin, highlighting the protein targets and the key findings from these in silico investigations.

CompoundProtein TargetComputational MethodKey FindingsReference
MyricetinNADPH Oxidase 2 (NOX2)Molecular Docking, MD SimulationPredicted to be stable within the binding pocket. researchgate.netresearchgate.net
MyricetinCyclooxygenase-1 (COX-1)Molecular Docking, MD SimulationShowed high stability and low deviation in MD simulations, indicating good binding. sciforum.netmdpi.com
MyricetinTumor Necrosis Factor-alpha (TNF-α)Molecular DockingInvestigated for anti-inflammatory interactions. sciforum.netmdpi.com
MyricetinDengue NS2B-NS3 proteaseMolecular Docking, QSARIdentified as a potential inhibitor with favorable binding interactions. nih.govd-nb.inforesearchgate.net
MyricetinB-cell lymphoma 2 (BCL-2)Molecular DockingShowed efficient binding, suggesting a potential role in apoptosis. researchgate.net

Mechanistic Investigations of Biological Activities of Myrica Acids Preclinical, in Vitro, and Molecular Levels

Molecular Mechanisms of Antioxidant Activity of Myrica Acids

The antioxidant capabilities of Myrica acids are a cornerstone of their therapeutic potential. These effects are not limited to direct interaction with reactive oxygen species (ROS) but also involve the modulation of the body's innate antioxidant systems.

Myrica acids demonstrate potent free radical scavenging activity, a key mechanism in combating oxidative stress. This capacity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) tests.

Extracts from Myrica esculenta have shown significant radical scavenging potential. One study found that a methanolic extract of M. esculenta leaves exhibited strong DPPH and ABTS radical scavenging activity, with IC50 values of 39.29 μg/mL and 52.83 μg/mL, respectively researchgate.net. The antioxidant activity of compounds is often attributed to their hydrogen-donating ability, which neutralizes free radicals.

Isolated compounds from the Myrica genus also show remarkable activity. For instance, Adenodimerin A, a compound isolated from a Myrica species, was reported as highly active in a DPPH assay with an EC50 value of 7.9 ± 0.3 µM nih.gov. The scavenging potential of these compounds is often linked to their phenolic structure, which can effectively neutralize ROS and reactive nitrogen species (RNS) nih.gov. Studies on Myrica rubra have also confirmed its status as a source of antioxidant-rich compounds researchgate.net. The antioxidant activity measured by these chemical assays indicates the capacity of Myrica acids to directly neutralize harmful free radicals, thereby preventing oxidative damage to cellular components. nih.gov

Table 1: Free Radical Scavenging Activity of Myrica Extracts This table is interactive. You can sort the data by clicking on the column headers.

Extract/Compound Assay IC50 / EC50 Value Source
M. esculenta Methanolic Leaf Extract DPPH 39.29 µg/mL researchgate.net
M. esculenta Methanolic Leaf Extract ABTS 52.83 µg/mL researchgate.net
Adenodimerin A DPPH 7.9 ± 0.3 µM nih.gov
M. nagi Polar Bark Extract DPPH 296.53 µg/ml globalresearchonline.net

Beyond direct scavenging, Myrica acids can bolster the body's own antioxidant defenses by modulating endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are crucial for neutralizing free radicals generated during normal metabolic processes. nih.govmdpi.com

For example, the flavonoid myricetin (B1677590), found in Myrica rubra, has been shown to influence these enzyme systems. In a study using a carrageenan-induced paw edema model, myricetin significantly increased the serum levels of SOD nih.gov. SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. By increasing SOD levels, myricetin enhances the cell's ability to handle superoxide radicals, a primary component of oxidative stress. This modulation of enzymatic defenses represents an indirect but powerful antioxidant mechanism.

Myrica acids can influence key cellular signaling pathways that regulate the expression of antioxidant genes. A primary example is the Keap1/Nrf2 (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2) pathway, a central regulator of cellular resistance to oxidants nih.gov.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. Research on Chinese bayberry (Myrica rubra) pomace wine demonstrated its ability to activate the Keap1/Nrf2 signaling pathway in HepG2 cells, protecting them from hydrogen peroxide-induced oxidative stress mdpi.com. This activation leads to an increased expression of intracellular antioxidant enzymes, which in turn eliminate ROS and protect cellular components from oxidative damage mdpi.com. Flavonoids present in Myrica leaves, such as myricitrin and quercetin (B1663063) 3-rhamnoside, have been identified as major contributors to cellular antioxidant activity nih.gov.

Pathways of Anti-inflammatory Action of Myrica Acids

The anti-inflammatory effects of Myrica acids are well-documented and are mediated through the inhibition of key inflammatory molecules and signaling cascades.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Myrica acids have been shown to effectively suppress the production of these molecules.

Myricitrin, a flavonoid from Myrica species, demonstrated significant anti-neuroinflammatory properties by decreasing the production of IL-1β, IL-6, and TNF-α in the nigrostriatum of LPS-stimulated mice nih.govresearchgate.net. It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively nih.govresearchgate.net. Similarly, Myricetin 3-O-β-d-galactopyranoside (M3G) treatment on UVA-irradiated keratinocytes and dermal fibroblasts resulted in a dose-dependent decrease in the levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 mdpi.com. For example, at a concentration of 25 µM, M3G reduced the levels of these inflammatory mediators by 51-81% in keratinocytes mdpi.com. This direct inhibition of inflammatory mediators helps to alleviate the symptoms and progression of inflammatory conditions.

Table 2: Inhibition of Pro-inflammatory Mediators by Myrica Compounds This table is interactive. You can sort the data by clicking on the column headers.

Compound Cell/Model Type Mediator Inhibited Concentration % Inhibition / Effect Source
Myricitrin LPS-stimulated mice IL-1β, IL-6, TNFα Not specified Significant decrease nih.govresearchgate.net
Myricitrin LPS-stimulated mice COX-2, iNOS Not specified Suppressed expression nih.govresearchgate.net
M3G UVA-irradiated HaCaT Keratinocytes COX-2 25 µM 51.7% mdpi.com
M3G UVA-irradiated HaCaT Keratinocytes iNOS 25 µM 55.9% mdpi.com
M3G UVA-irradiated HaCaT Keratinocytes TNF-α 25 µM 66.6% mdpi.com
M3G UVA-irradiated HaCaT Keratinocytes IL-1β 25 µM 52.6% mdpi.com
M3G UVA-irradiated HaCaT Keratinocytes IL-6 25 µM 81.3% mdpi.com

The production of pro-inflammatory mediators is largely controlled by upstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Myrica acids exert their anti-inflammatory effects by modulating these critical cascades.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Myricitrin has been found to block the activation of the NF-κB pathway in LPS-stimulated mice, thus preventing this cascade of events nih.govresearchgate.net. Myristic acid has also been shown to inhibit the LPS-induced inflammatory response through the NF-κB pathway in microglial cells rsc.org.

The MAPK family, which includes kinases like p38, JNK, and ERK, also plays a crucial role in inflammation. These kinases, when activated by inflammatory signals, can lead to the expression of inflammatory factors. Studies have revealed that myricitrin inhibits the LPS-activated MAPK signaling pathway by downregulating the phosphorylation of p38, JNK, and ERK nih.govresearchgate.net. By intervening at the level of these key signaling hubs, Myrica acids can effectively shut down the cellular machinery responsible for producing a broad spectrum of inflammatory molecules.

Regulation of Immune Cell Function in In Vitro Models

Myrica acids, particularly the flavonoid myricetin, have demonstrated notable immunomodulatory activities in various in vitro models. These compounds can influence the function of key immune cells, suggesting a potential to regulate inflammatory responses.

In models utilizing macrophage cell lines, myricetin has been shown to suppress the activation of inflammatory pathways. Specifically, it can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in RAW 264.7 macrophages. nih.govresearchgate.netnih.gov This suppression is linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov

Furthermore, myricetin affects the polarization of macrophages, which is a key process in determining the nature of an immune response. Studies have shown that myricetin can inhibit the M1 polarization of macrophages, which is associated with pro-inflammatory responses, and promote the switch to the M2 phenotype, which is involved in anti-inflammatory processes and tissue repair. nih.govnih.gov

The influence of myricetin extends to other immune cells as well. It has been found to modulate the activation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.gov In LPS-stimulated bone marrow-derived dendritic cells, myricetin decreased the secretion of IL-6 and IL-12 and inhibited the expression of co-stimulatory molecules like CD40 and CD86. nih.gov Additionally, myricetin has been observed to reduce plasma cell differentiation and immunoglobulin (IgM and IgG) secretion from primary human B cells in vitro, suggesting a role in modulating humoral immunity. nih.gov

Table 1: Effects of Myricetin on Immune Cell Functions in In Vitro Models

Cell TypeModelTreatmentObserved EffectsReference
RAW 264.7 MacrophagesLPS StimulationMyricetinInhibition of TNF-α, IL-1β, and IL-6 production. nih.govresearchgate.net nih.govresearchgate.net
RAW 264.7 MacrophagesLPS StimulationMyricetinInhibition of M1 polarization; promotion of M2 polarization. nih.gov nih.gov
Bone Marrow-Derived Dendritic CellsLPS StimulationMyricetin (10 µg/mL)Decreased secretion of TNF-α, IL-6, and IL-12; inhibited expression of CD40 and CD86. nih.gov nih.gov
Primary Human B CellsB Cell ActivationMyricetinReduced plasma cell differentiation and secretion of IgM and IgG. nih.gov nih.gov
Mouse EL-4 T CellsPMA + Ionomycin ActivationMyricetinInhibited secretion and mRNA expression of IL-2. nih.gov nih.gov

Anti-cancer Mechanisms of Myrica Acids in Cellular Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Myrica acids, predominantly myricetin, have been extensively studied for their anti-cancer properties, with a significant body of research focusing on their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by causing cell cycle arrest.

In various cancer cell lines, myricetin treatment leads to a dose-dependent inhibition of cell viability. nih.govnih.gov This is often accompanied by the characteristic morphological and biochemical hallmarks of apoptosis, such as chromatin condensation and an increase in the population of apoptotic cells. nih.gov The induction of apoptosis by myricetin involves both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, which in turn facilitates the release of cytochrome c from mitochondria. nih.govresearchgate.net This triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govnih.gov

Beyond apoptosis, myricetin also exerts its anti-proliferative effects by arresting the cell cycle at various phases. In several cancer cell types, including gastric, hepatocellular, and lung cancer, myricetin has been shown to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.netmdpi.comfrontiersin.org This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, myricetin can decrease the levels of cyclins A1 and B1 and cyclin-dependent kinase 1 (CDK1), while increasing the expression of cell cycle inhibitors like p21 and p53. mdpi.com

Table 2: Myricetin-Induced Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Cancer TypeCell Line(s)Key FindingsMechanism of ActionReference
Gastric CancerHGC-27, SGC7901Induces apoptosis and cell cycle arrest. nih.govBinds to RSK2, leading to increased Mad1 expression. nih.gov nih.gov
Ovarian CancerA2780/CP70, OVCAR-3Selectively induces apoptosis in cisplatin-resistant cells. nih.govInvolves both intrinsic (Bcl-2 family) and extrinsic (DR5) pathways; p53-dependent. nih.gov nih.gov
Hepatocellular CarcinomaHepG2, Huh-7Induces apoptosis and G2/M phase arrest. mdpi.comfrontiersin.orgDecreases cyclins A1/B1, CDK1; increases p21, p27, p53. mdpi.com mdpi.comfrontiersin.org
Colon CancerHCT-15Induces apoptosis in a dose-dependent manner. nih.govActivates pro-apoptotic genes like Bax. nih.gov nih.gov
Lung CancerA549Induces G2 phase arrest and apoptosis. jst.go.jpAssociated with inhibition of cell migration and invasiveness. jst.go.jp jst.go.jp

Inhibition of Angiogenesis and Metastasis in Preclinical Models

The progression of tumors is critically dependent on angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites. Myrica acids have shown potential in inhibiting both of these processes in preclinical studies.

Inhibition of Angiogenesis: Myricetin demonstrates significant anti-angiogenic effects by directly targeting endothelial cells, the building blocks of blood vessels. In in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs), myricetin has been shown to inhibit key steps of angiogenesis, including cell migration, proliferation, and the formation of capillary-like tube structures. nih.govnih.govjcpjournal.org The underlying mechanism involves the induction of apoptosis in endothelial cells through the generation of reactive oxygen species (ROS). nih.govjcpjournal.org Furthermore, myricetin can suppress critical signaling pathways that promote angiogenesis, such as the PI3K/Akt/mTOR pathway. nih.govjcpjournal.org It has also been found to reduce the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 MAPK, key mediators of angiogenic signaling. researchgate.net Studies have also shown that myricetin can decrease the secretion of the potent angiogenic factor VEGF from cancer cells. nih.govmdpi.com

Inhibition of Metastasis: The anti-metastatic potential of myricetin has been demonstrated in both cellular and animal models. In vitro assays have shown that myricetin can effectively inhibit the migration and invasion of highly metastatic cancer cells, such as breast and ovarian cancer cells. mdpi.comfrontiersin.orgnih.gov A key mechanism is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix, a critical step in cancer cell invasion. mdpi.comnih.gov In preclinical in vivo models, oral administration of myricetin has been shown to suppress the formation of lung metastases in mice with breast cancer and reduce metastasis in prostate and ovarian cancer models. frontiersin.orgnih.govresearchgate.net This effect is linked to the inhibition of tumor growth and the suppression of metastatic signaling pathways. frontiersin.orgnih.gov

Table 3: Anti-Angiogenic and Anti-Metastatic Effects of Myricetin

ProcessModelKey FindingsMechanismReference
AngiogenesisHUVECs (in vitro)Inhibited migration, proliferation, and tube formation. nih.govjcpjournal.orgInduced ROS-mediated apoptosis; suppressed PI3K/Akt/mTOR signaling. nih.govjcpjournal.org nih.govjcpjournal.org
AngiogenesisOvarian Cancer Cells (in vitro)Reduced VEGF secretion. nih.govmdpi.comInhibited Akt/p70S6K/HIF-1α pathway. nih.gov nih.gov
MetastasisBreast Cancer Cells (MDA-Mb-231Br) (in vitro)Inhibited migration, invasion, and adhesion. nih.govDecreased activity and expression of MMP-2 and MMP-9. nih.gov nih.gov
MetastasisMouse Lung Metastasis Model (4T1 cells) (in vivo)Reduced the number and size of tumor nodules in the lungs. nih.govDown-regulation of MMP-2/9 activity. nih.gov nih.gov
MetastasisOvarian Cancer (in vivo)Significantly reduced metastasis in the liver and intestine.Reverses TGF-β-induced epithelial-to-mesenchymal transition (EMT). frontiersin.org

Modulation of Oncogenic Signaling Pathways

Myrica acids exert their anti-cancer effects by targeting multiple dysregulated signaling pathways that are fundamental to cancer cell survival, proliferation, and invasion. researchgate.net Myricetin, in particular, has been identified as a modulator of several key oncogenic cascades.

One of the most consistently reported targets of myricetin is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers, promoting cell growth and survival. Myricetin has been shown to inhibit this pathway in various cancer cells, including pancreatic, gastric, and ovarian cancer. nih.govnih.gov It achieves this by decreasing the phosphorylation of key components like Akt and mTOR, which in turn can trigger apoptosis and autophagy. nih.govnih.gov

The MAPK/ERK pathway , another critical regulator of cell proliferation and survival, is also modulated by myricetin. Studies have demonstrated that myricetin can suppress the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that promotes cancer cell invasion and migration. nih.govjst.go.jp

Furthermore, myricetin influences the JAK/STAT signaling pathway , which is involved in inflammation and tumor development. It has been shown to decrease the phosphorylation of STAT3, a key transcription factor in this pathway, leading to the suppression of genes involved in metastasis and inflammation. researchgate.netnih.gov

Other signaling pathways affected by myricetin include:

NF-κB Pathway: Myricetin acts as a negative modulator of this pro-inflammatory and anti-apoptotic pathway. nih.govresearchgate.net

Hippo Pathway: Myricetin can activate the Hippo pathway, which acts as a tumor suppressor by inhibiting the oncogenic activity of the YAP protein. nih.gov

TGF-β Signaling: It can hinder TGF-β signaling, which is involved in processes like epithelial-to-mesenchymal transition (EMT), a key step in metastasis. frontiersin.orgresearchgate.net

Synergy with Established Chemotherapeutic Agents in In Vitro Systems

A promising area of research is the ability of Myrica acids to enhance the efficacy of conventional chemotherapeutic drugs. Myricetin, when used in combination with established agents, has demonstrated synergistic effects, suggesting it could be a valuable adjunct to current cancer therapies. mdpi.comnih.gov

This synergy allows for potentially lower doses of cytotoxic drugs, which could reduce treatment-related side effects. The mechanisms behind this synergy involve myricetin's ability to modulate cellular pathways that contribute to drug resistance and survival.

For instance, studies have shown that myricetin can increase the chemosensitivity of cancer cells to drugs like 5-fluorouracil and cisplatin. nih.gov In esophageal cancer cells, the combination of myricetin and 5-fluorouracil led to a greater inhibition of cell proliferation and a more significant induction of apoptosis compared to either agent alone. nih.gov

In prostate cancer, myricetin has been found to have a synergistic cytotoxic effect with the anti-androgen drug enzalutamide. mdpi.com Co-administration slowed tumor growth more effectively than either treatment alone in a xenograft model. mdpi.com Similarly, in models of human cervical cancer, combining myricetin with cisplatin resulted in a stronger induction of apoptosis than single-drug treatments.

Table 4: Synergistic Effects of Myricetin with Chemotherapeutic Agents

Cancer TypeChemotherapeutic AgentCell Line / ModelSynergistic EffectReference
Esophageal Cancer5-FluorouracilEC9706 cellsEnhanced inhibition of proliferation, cell cycle arrest, and apoptosis. nih.gov nih.gov
Prostate CancerEnzalutamideC4-2B cells / Xenograft modelSynergistic cytotoxic effect; enhanced antitumor potential. mdpi.com mdpi.com
Cervical CancerCisplatinIn vitro modelStronger induction of apoptosis.
Lung CancerRadiotherapyA549, H1299 cellsEnhanced sensitivity of tumor cells to radiation. nih.govresearchgate.net nih.govresearchgate.net

Neuroprotective Mechanisms of Myrica Acids

Myrica acids, including myricetin and its glycoside myricitrin, have demonstrated significant neuroprotective properties in various experimental models of neurological disorders. The primary mechanisms underlying these effects are centered on combating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation.

Alleviation of Oxidative Stress: A key mechanism of neuroprotection by Myrica acids is their potent antioxidant activity. In models of glutamate-induced toxicity and cerebral ischemia, myricetin and myricitrin have been shown to reduce the production of reactive oxygen species (ROS) and decrease lipid peroxidation. nih.gov They achieve this by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD). researchgate.net Furthermore, these compounds can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1). researchgate.netphcog.comphcog.comnih.gov

Inhibition of Apoptosis and Neuronal Cell Death: Myrica acids protect neurons from cell death in response to various insults. In cell culture models, myricetin pre-treatment can attenuate oxygen-glucose deprivation (OGD)-induced neuronal damage by inhibiting caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov It also protects against glutamate-induced neurotoxicity by preventing intracellular Ca2+ overload, a critical trigger for neuronal apoptosis. mdpi.com In animal models of Alzheimer's disease, myricetin has been shown to ameliorate tau hyperphosphorylation and rescue mitochondrial dysfunction, both of which are linked to neuronal death. nih.gov

Modulation of Signaling Pathways: The neuroprotective effects of myricetin are mediated through the modulation of several intracellular signaling pathways. It has been shown to activate pro-survival pathways such as Akt and ERK. researchgate.net In models of Parkinson's disease, myricetin has been found to protect dopaminergic neurons by inhibiting ferroptosis, a form of iron-dependent cell death. researchgate.net

Table 5: Neuroprotective Mechanisms of Myrica Acids in Experimental Models

CompoundModelKey FindingsMechanism of ActionReference
MyricetinSH-SY5Y cells (Oxygen-Glucose Deprivation)Attenuated cell death, ROS production, and mitochondrial depolarization. nih.govnih.govDirect inhibition of caspase-3. nih.gov nih.govnih.gov
MyricitrinNeonatal Rats (Hypoxic-Ischemic Brain Injury)Ameliorated brain infarct volume, edema, and neurobehavioral impairments. phcog.comphcog.comModulated Nrf2/ARE-dependent HO-1 pathway; improved antioxidant defense. phcog.comphcog.com phcog.comphcog.com
Myricetin3xTg Alzheimer's Disease MiceAmeliorated cognitive impairment and tau hyperphosphorylation. nih.govReduced oxidative stress and rescued mitochondrial dysfunction. nih.gov nih.gov
MyricetinRat Cortical Neurons (Glutamate-induced toxicity)Prevented nuclear fragmentation and cell death.Suppressed Ca2+ overloading and caspase-3 activation. mdpi.comresearchgate.net mdpi.comresearchgate.net
MyricetinMouse Models of Parkinson's DiseaseMitigated motor impairment and dopamine neuron death.Inhibited ferroptosis by activating the Nrf2/Gpx4 pathway. researchgate.net researchgate.net

Attenuation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. Myrica acid has been shown to mitigate this inflammatory response through several mechanisms. In microglial cells, the primary immune cells of the central nervous system, this compound can suppress the activation of inflammatory signaling pathways.

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net This pathway is a critical regulator of inflammatory gene expression. This compound has been observed to prevent the degradation of IκB-α, a key inhibitor of NF-κB, thereby blocking the nuclear translocation of the NF-κB p65 subunit. nih.gov This, in turn, reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov It has been shown to suppress the phosphorylation of key MAPK proteins like c-Jun NH2-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). nih.gov By inhibiting these pathways, this compound effectively downregulates the expression of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In some cellular models, this compound has also been shown to interact with and inhibit Janus kinase 1 (JAK1), consequently attenuating the phosphorylation and activation of STAT3, another important inflammatory signaling molecule. nih.gov

Pathway/Molecule Effect of this compound Outcome Cell/Model System
NF-κB Pathway Inhibition of IκB-α degradation and p65 nuclear translocation nih.govDecreased production of TNF-α, IL-1β, IL-6 nih.govnih.govMicroglial cells, Human Keratinocytes nih.govbwise.kr
MAPK Pathway Suppression of JNK, p38, and ERK phosphorylation nih.govDownregulation of iNOS and COX-2 expression nih.govMicroglial BV2 cell line nih.gov
JAK/STAT Pathway Inhibition of JAK1 and STAT3 phosphorylation nih.govAttenuation of inflammatory response nih.govJB6 cells nih.gov
SIRT1/NF-κB Pathway Activation of SIRT1, leading to decreased acetylation of NF-κB p65 nih.govInhibition of TNF-α-induced inflammation nih.govA549 cells nih.gov

Modulation of Neurotransmitter Systems and Synaptic Function

This compound also exerts neuroprotective effects by modulating neurotransmitter systems and preserving synaptic function. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com By inhibiting AChE, this compound can increase the levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function, particularly in conditions like Alzheimer's disease. mdpi.com

In addition to its effects on the cholinergic system, this compound has been found to interact with other neurotransmitter receptors. Preclinical studies suggest it can prevent glutamate-induced excitotoxicity by suppressing the N-methyl-D-aspartate (NMDA) receptor-mediated calcium (Ca2+) overload. nih.gov This is a crucial mechanism as excessive glutamate receptor activation is a common pathway for neuronal cell death in various neurological disorders. There is also evidence to suggest that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. mdpi.com

Promotion of Autophagic Clearance Pathways

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Impaired autophagy is a common feature of many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. This compound has been shown to promote autophagy, thereby facilitating the clearance of these harmful substances. reddit.comnih.gov

The molecular mechanisms underlying this compound-induced autophagy involve the modulation of key regulatory pathways. It has been demonstrated to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, a central negative regulator of autophagy. reddit.comnih.govresearchgate.net By inhibiting mTOR, this compound can initiate the autophagic process. Furthermore, this compound can activate autophagy through the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov In some cellular contexts, this compound-induced autophagy has also been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway. semanticscholar.org Studies have shown that this compound treatment leads to an increase in the formation of autophagosomes and the conversion of LC3-I to LC3-II, key markers of autophagy activation. researchgate.netnih.gov

Signaling Pathway Effect of this compound Key Proteins Modulated Outcome
mTOR Signaling Inhibition reddit.comnih.govresearchgate.netp-mTOR semanticscholar.orgInduction of autophagy reddit.comnih.govresearchgate.net
AMPK Signaling Activation nih.govp-AMPK nih.govPromotion of autophagic flux nih.gov
JNK Signaling Activation semanticscholar.orgp-JNK semanticscholar.orgRegulation of autophagy semanticscholar.org
ATG5-dependent autophagy Stabilizes interaction between Tau and ATG5 reddit.comnih.govATG5 reddit.comnih.govPromotes clearance of phosphorylated Tau reddit.comnih.gov

Efficacy in Preclinical Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

The multifaceted mechanisms of this compound converge to provide significant neuroprotection in preclinical models of Alzheimer's and Parkinson's disease.

In models of Alzheimer's disease , this compound has been shown to target the hallmark pathologies of amyloid-beta (Aβ) plaque accumulation and hyperphosphorylated tau protein. It can inhibit the aggregation of Aβ peptides and promote the disassembly of pre-formed amyloid fibrils. nih.govresearchgate.net this compound has also been found to reduce tau hyperphosphorylation, a key event leading to the formation of neurofibrillary tangles. nih.govuzh.ch This effect is partly mediated by its ability to slow the liquid-liquid phase separation of Tau protein. reddit.comnih.govnih.gov By mitigating these core pathologies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. uzh.ch

In preclinical models of Parkinson's disease , this compound has demonstrated the ability to protect dopaminergic neurons from degeneration. A key pathological feature of Parkinson's is the aggregation of α-synuclein protein. This compound has been shown to inhibit the aggregation of α-synuclein in a concentration-dependent manner and can also disassemble pre-formed fibrillar structures. nih.govnih.govresearchgate.netresearchgate.net It achieves this, in part, by delaying the liquid-to-solid phase transition of α-synuclein. nih.govresearchgate.net Furthermore, in cellular models, this compound has been shown to suppress the aggregation of mutant α-synuclein by activating the ubiquitin-proteasome pathway. frontiersin.org

Antidiabetic and Metabolic Regulatory Effects of Myrica Acids

This compound has emerged as a promising natural compound for the management of type 2 diabetes and metabolic disorders. Its therapeutic effects are mediated through the modulation of glucose uptake and insulin signaling, as well as the inhibition of key enzymes involved in carbohydrate metabolism.

Modulation of Glucose Uptake and Insulin Signaling

This compound has been shown to enhance glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue. nih.govmdpi.com A primary mechanism for this is its ability to promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. nih.govmdpi.comnih.gov GLUT4 is the principal insulin-regulated glucose transporter, and its increased presence on the cell surface facilitates greater glucose entry into cells, thereby lowering blood glucose levels. nih.gov

Furthermore, this compound improves insulin signaling downstream of the insulin receptor. nih.govtandfonline.com It has been shown to enhance the phosphorylation of key components of the insulin signaling cascade, including the insulin receptor, insulin receptor substrate-1 (IRS-1), and Akt (also known as protein kinase B). nih.govtandfonline.com This enhanced signaling leads to improved glucose utilization and can ameliorate insulin resistance. nih.gov Some studies suggest that the effects of this compound on insulin signaling may be dependent on the activation of peripheral μ-opioid receptors (MOR), which in turn enhances the secretion of β-endorphin. nih.gov

Mechanism Effect of this compound Key Molecules Involved Outcome
Glucose Uptake Increased glucose uptake nih.govmdpi.comGLUT4 translocation nih.govmdpi.comnih.govLowered blood glucose levels
Insulin Signaling Enhanced insulin signaling nih.govtandfonline.comInsulin Receptor, IRS-1, Akt phosphorylation nih.govtandfonline.comAmelioration of insulin resistance nih.gov
Insulin Secretion Amplifies glucose-induced insulin secretion nih.govcAMP-PKA-Epac-2 signaling pathway nih.govIncreased insulin levels

Inhibition of Key Enzymes in Glucose Metabolism (e.g., α-glucosidase, β-amylase)

This compound can also regulate blood glucose levels by inhibiting key enzymes involved in the digestion of carbohydrates. It has been shown to be a potent inhibitor of α-glucosidase and α-amylase. nih.govtandfonline.com These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting these enzymes, this compound slows down the rate of carbohydrate digestion and absorption, leading to a more gradual increase in post-prandial blood glucose levels. This mechanism is particularly beneficial for managing hyperglycemia in individuals with type 2 diabetes.

Regulation of Lipid Metabolism in Cellular Models

Compounds associated with the Myrica genus, along with myristic acid, have been shown to influence lipid metabolism through various mechanisms in cellular models.

Myristic acid, a saturated fatty acid, demonstrates a dual regulatory effect on sphingolipid metabolism. In HepG2 cells, a model for hepatic fatty acid metabolism, myristic acid reprograms canonical d18-sphingolipid metabolism. It leads to an enhanced synthesis of C14-sphingolipids and a preferential enrichment of various d18:1-ceramides, while concurrently reducing complex d18-sphingolipids nih.gov. This remodeling is achieved through the expansion of the acyl-CoA pool nih.gov. While total ceramide content is significantly increased by myristic acid, the total levels of glycosphingolipids and sphingomyelins are inhibited nih.gov.

In bovine mammary epithelial cells (MAC-T), myristic acid has been found to regulate the synthesis of triglycerides. Studies indicate that it can activate the fatty acid synthesis pathway, promoting the generation of triglycerides mdpi.com. Specifically, myristic acid may regulate triglyceride synthesis through the ubiquitination pathway, influencing fatty acid transport and potentially increasing the expression of ubiquitin-related genes mdpi.com.

It is also noted that myristic acid can have a hypercholesterolemic effect, raising cholesterol levels, although to a lesser extent than other saturated fatty acids like palmitic acid mdpi.com.

Table 1: Effects of Myrica-associated Acids on Lipid Metabolism in Cellular Models

Compound Cell Model Key Findings Mechanism
Myristic Acid HepG2 cells Remodels sphingolipid metabolism; increases total ceramides; reduces complex sphingolipids. Acyl-CoA pool expansion.
Myristic Acid Bovine Mammary Epithelial Cells (MAC-T) Regulates and promotes triglyceride synthesis. Activation of fatty acid synthesis pathway; regulation via ubiquitination pathway.

Antimicrobial and Antiviral Properties and Their Mechanisms

Various compounds from the Myrica genus have demonstrated significant antimicrobial and antiviral activities, targeting different pathogens through distinct mechanisms.

Myrica acids and related compounds exhibit broad-spectrum antibacterial properties acting via membrane disruption, inhibition of biofilm formation, and interference with cellular machinery.

Myristic Acid : This fatty acid shows potent antibacterial activity against the food-borne pathogen Listeria monocytogenes. Its mechanism involves altering the bacterial morphology and disrupting the cell membrane structure, leading to rapid cell death. It has also been shown to bind to DNA, causing changes in its conformation nih.gov. Myristic acid also exhibits selective antibacterial activity against Staphylococcus aureus. When combined with palmitoleic acid, its activity against S. aureus is enhanced dntb.gov.ua.

Myricetin : This flavonoid has demonstrated antivirulence activity against Helicobacter pylori. Instead of directly killing the bacteria, myricetin reduces its pathogenicity by inhibiting biofilm formation and decreasing the expression of genes associated with cell wall modification, such as csd3, csd6, and amiA researchgate.net. It also acts synergistically with several antibiotics, enhancing their efficacy researchgate.net. Derivatives of myricetin have shown good in vitro antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) semanticscholar.orgmdpi.com.

Myrica gale (Sweet Gale) Essential Oil : Essential oil from the leaves of Myrica gale has shown antimicrobial activity against pathogenic bacteria including Staphylococcus aureus and Escherichia coli researchgate.net.

Table 2: Antibacterial Mechanisms of Myrica-associated Compounds

Compound/Extract Target Bacteria Mechanism of Action
Myristic Acid Listeria monocytogenes Disruption of cell membrane morphology and structure; DNA binding.
Myristic Acid Staphylococcus aureus Selective antibacterial activity, enhanced by palmitoleic acid.
Myricetin Helicobacter pylori Inhibition of biofilm formation; reduction in expression of cell wall-related genes.
Myricetin Derivatives Xanthomonas oryzae pv. oryzae In vitro inhibition of bacterial growth.
Myrica gale Leaf Essential Oil Staphylococcus aureus, Escherichia coli Antimicrobial activity.

The antifungal properties of Myrica-associated compounds primarily involve the disruption of the fungal cell wall and membrane integrity.

Myricetin : Myricetin exerts significant antifungal activity against the major human fungal pathogen Candida albicans. Its primary mechanism involves damaging the integrity of the cell wall. Furthermore, it markedly enhances the permeability of the cell membrane, leading to the leakage of intracellular materials and altered lipid organization within the membrane nih.gov.

Myrica gale Essential Oil : The essential oil from the leaves of Myrica gale is also active against the yeasts Candida albicans and Candida glabrata researchgate.net.

Myrcia hatschbachii Extract : An ethyl acetate (B1210297) fraction from the stems of Myrcia hatschbachii, a related species, strongly inhibited the growth of Candida albicans. The mechanism is thought to be linked to its high concentration of phenolic compounds.

The primary mechanism for many antifungal agents involves targeting ergosterol, a key component of the fungal cell membrane. By impairing its synthesis or binding to it, these agents disrupt membrane stability. Another target is the synthesis of β(1,3)-glucan, a crucial component for the structural integrity of the fungal cell wall. The actions of myricetin align with these general mechanisms of disrupting cell wall and membrane structures.

Myricetin and its derivatives have been identified as potent antiviral agents that can interfere with viral replication and modulate host immune responses.

Myricetin : This flavonoid has shown significant antiviral activity against pseudorabies virus (PRV). Its mechanism involves the activation of the type I interferon signaling pathway, a critical part of the innate immune response. Myricetin was found to significantly increase the transcriptional levels of key pathway components like cGAS, STING, IRF3, and IFN-β, which are typically reduced by PRV infection. This enhances the host's innate ability to fight the viral infection.

Myricetin Derivatives : Novel derivatives of myricetin have been synthesized and tested against the Tobacco Mosaic Virus (TMV). These compounds exhibit remarkable antiviral activity by demonstrating a strong binding capability to the TMV coat protein (TMV-CP), which is crucial for the virus's structure and function. One derivative, compound L11, showed a dissociation constant (Kd) value against TMV-CP that was significantly better than the control agent, ningnanmycin, indicating a very strong interaction semanticscholar.orgmdpi.com.

The antiviral mechanisms of natural products can vary widely, from inhibiting viral entry into host cells to blocking viral DNA or RNA synthesis and interfering with post-adsorption processes. The action of myricetin on the interferon pathway represents an immunomodulatory approach, while the binding of its derivatives to the viral coat protein is a direct antiviral mechanism.

Other Biological Activities and Mechanistic Studies of Myrica Acids (e.g., Hepatoprotective, Cardioprotective, Nephroprotective)

Extracts and compounds from the Myrica genus exhibit a range of protective effects on vital organs, primarily through antioxidant and anti-inflammatory mechanisms.

Hepatoprotective Activity : Extracts from Myrica rubra have demonstrated significant hepatoprotective effects against liver damage induced by toxins like acetaminophen and carbon tetrachloride (CCl4). The underlying mechanism is believed to be related to the protection of liver cell mitochondria. Myrica extracts help in maintaining the mitochondrial membrane potential and may regulate the expression of the voltage-dependent anion channel (VDAC), a key protein on the outer mitochondrial membrane. Myricetin also shows strong antioxidant and anticancer effects in liver cancer (HepG2) cells, inducing apoptosis through the Bcl-2/Caspase pathway, and has shown potential in improving non-alcoholic fatty liver disease (NAFLD) in preclinical studies.

Cardioprotective Activity : Flavonoids from Myrica rubra (MRF) have been shown to protect cardiomyocytes from injury caused by hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury. The cardioprotective mechanism involves the activation of the PI3K/Akt/GSK3β signaling pathway. This activation helps to attenuate oxidative damage and apoptosis by inhibiting the accumulation of reactive oxygen species (ROS), preventing mitochondrial membrane depolarization, and increasing the Bcl-2/Bax ratio.

Nephroprotective Activity : Myricetin has shown potential in protecting against kidney damage in various preclinical models. In diabetic nephropathy, myricetin alleviates renal dysfunction and fibrosis by modulating macrophage polarization toward the anti-inflammatory M2 phenotype via the PI3K/Akt signaling pathway. It also reduces inflammation by decreasing levels of TNF-α, IL-6, and IL-1β. Furthermore, myricetin can protect against renal oxidative damage by restoring levels of antioxidant enzymes like superoxide dismutase and catalase. In models of diabetes-associated kidney injury, myricetin's protective effects are linked to its ability to activate the Nrf2/HO-1 antioxidant pathway and inhibit the IκBα/NF-κB inflammatory pathway nih.gov.

Table 3: Summary of Other Biological Activities and Mechanisms

Activity Compound/Extract Model Mechanism of Action
Hepatoprotective Myrica rubra Extract Acetaminophen-induced liver damage Mitochondrial protection; regulation of VDAC expression.
Hepatoprotective Myricetin Liver cancer cells (HepG2) Induction of apoptosis via Bcl-2/Caspase pathway.
Cardioprotective Myrica rubra Flavonoids Hypoxia/reoxygenation in H9c2 cardiomyocytes Attenuation of oxidative stress and apoptosis via PI3K/Akt/GSK3β pathway.
Nephroprotective Myricetin Diabetic nephropathy (db/db mice) Regulation of macrophage polarization via PI3K/Akt pathway; anti-inflammatory.
Nephroprotective Myricetin Diabetes-associated kidney injury Activation of Nrf2 antioxidant pathway; inhibition of NF-κB inflammatory pathway.

Advanced Analytical Methodologies for Myrica Acid Quantification and Profiling

Quantitative Analysis of Myrica Acids in Complex Matrices

Quantitative analysis aims to determine the precise concentration of specific "Myrica acids" in a given sample. The choice of method often depends on the compound's properties, the complexity of the matrix, and the required sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like the flavonoid myricetin (B1677590). mdpi.comccsenet.org It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

HPLC with UV-Diode Array Detection (UV-DAD) is the most common configuration for flavonoid analysis. Myricetin and other flavonoids possess chromophores that absorb ultraviolet (UV) light. A Diode Array Detector (DAD) can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. For quantitative analysis of myricetin, detection is typically performed at its absorption maximum, around 370 nm. ccsenet.orgresearchgate.net

Method parameters are optimized for efficient separation from other compounds in the matrix. Reversed-phase (RP) columns, such as C18, are frequently used with a mobile phase consisting of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmyfoodresearch.com The acidic modifier helps to sharpen peaks by suppressing the ionization of phenolic hydroxyl groups.

Validation of HPLC-DAD methods is critical and typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comjapsonline.com For instance, a validated HPLC-DAD method for flavonoids including myricetin reported a linear range and high correlation coefficients (r² > 0.999), demonstrating a direct relationship between concentration and detector response. mdpi.com

Interactive Data Table: Example HPLC-DAD Parameters for Myricetin Analysis

Parameter Typical Value/Condition Source(s)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netjapsonline.com
Mobile Phase Gradient of acidified water and acetonitrile/methanol mdpi.commyfoodresearch.comphytojournal.com
Detection UV-DAD at ~370 nm for myricetin ccsenet.orgresearchgate.net
LOD 0.006–0.015 µg/mL mdpi.com
LOQ 0.020–0.052 µg/mL mdpi.com

| Linearity (r²) | > 0.999 | mdpi.comresearchgate.net |

HPLC with Fluorescence Detection (FLD) offers higher sensitivity and selectivity for compounds that fluoresce. While many flavonoids, including myricetin, have native fluorescence, their quantum yields can be low. Derivatization with a fluorescent reagent can enhance sensitivity, but this adds complexity to the sample preparation. For compounds with strong native fluorescence like resveratrol, which can also be present in "Myrica acid"-containing products like red wine, FLD is significantly more sensitive than UV detection. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. These features make UPLC ideal for high-throughput screening and analysis of large numbers of samples. nih.govmdpi.com

A UPLC method can reduce analysis times from over 30 minutes per sample in HPLC to under 15 minutes, facilitating the rapid profiling of phenolic compounds, including myricetin and its glycosides, in food and biological samples. nih.govnih.gov The principles of separation and detection are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UPLC systems are often coupled with mass spectrometry for enhanced identification capabilities. thieme-connect.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com In the context of Myrica species, GC is primarily used for profiling the essential oil composition, which consists of volatile terpenes, terpenoids, and other aromatic compounds. researchgate.netnih.govmdpi.combibliotekanauki.pl These analyses are typically performed using GC coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification. dntb.gov.uanih.gov

Compounds like myricetin are non-volatile and thermally labile, making them unsuitable for direct GC analysis. However, they can be analyzed by GC after a chemical modification process called derivatization . firsthope.co.in This process converts the non-volatile analyte into a more volatile and thermally stable derivative. For flavonoids, silylation is a common derivatization technique, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. While feasible, this adds an extra step to sample preparation and is less common for flavonoid analysis than LC-based methods. firsthope.co.in

Mass Spectrometry-Based Quantification and Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It offers exceptional sensitivity and specificity, making it an invaluable tool for both identifying unknown compounds and quantifying known ones, even at trace levels.

The coupling of a chromatographic separation technique with a mass spectrometer provides a powerful two-dimensional analytical system.

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. In the analysis of Myrica species, it is used to identify the constituents of their essential oils, such as α-pinene, 1,8-cineole, and limonene, by comparing their mass spectra and retention indices to spectral libraries. nih.govbibliotekanauki.pl

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method for the analysis of non-volatile compounds like myricetin from complex matrices. creative-proteomics.comnih.gov After separation by LC, the compounds are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of co-eluting matrix components. researchgate.net

LC-MS/MS is central to two main metabolomics strategies:

Targeted Metabolomics : This approach focuses on quantifying a predefined list of known metabolites. For example, a targeted LC-MS/MS method can be developed to specifically measure the levels of myricetin, quercetin (B1663063), and other related flavonoids in various food products. nih.gov

Untargeted Metabolomics : This exploratory approach aims to capture and profile as many metabolites as possible in a sample to identify differences between sample groups (e.g., healthy vs. diseased). researchgate.netbiorxiv.orgrsc.organimbiosci.org High-resolution mass spectrometers (such as TOF or Orbitrap) are often used in this context to obtain accurate mass measurements, which aids in the tentative identification of unknown compounds based on their elemental composition. researchgate.net

Interactive Data Table: Comparison of Targeted and Untargeted LC-MS Metabolomics

Feature Targeted Metabolomics Untargeted Metabolomics Source(s)
Goal Quantify specific, known metabolites Profile and compare all detectable metabolites researchgate.net
Selectivity Very High (MRM) Lower (Full Scan) researchgate.net
Identification Confirmed with standards Tentative, based on accurate mass and fragmentation researchgate.net
Application Hypothesis testing, clinical assays Biomarker discovery, hypothesis generation rsc.organimbiosci.org

| MS Analyzer | Triple Quadrupole (QqQ) | Time-of-Flight (TOF), Orbitrap | researchgate.net |

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govmdpi.com The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., myricetin containing ¹³C atoms) to the sample as an internal standard. nih.gov

This stable isotope-labeled standard is chemically identical to the native analyte and thus behaves identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss or matrix effects will affect both the analyte and the standard to the same degree. The final quantification is based on the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. This approach effectively corrects for variations in the analytical process, leading to highly reliable and reproducible results. mdpi.comresearchgate.net While the synthesis of specific isotopically labeled standards can be a challenge, IDMS is the benchmark for reference measurement procedures. nih.gov

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step to remove interfering substances and concentrate the target organic acids from the complex plant matrix before instrumental analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov In the context of Myrica analysis, LLE with solvents like ethyl acetate (B1210297) has been used to extract phenolic acids from juice. nih.gov For the analysis of aroma compounds, which include some organic acids, LLE is a common preliminary extraction method. nih.gov However, LLE can be time-consuming and may require large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. nih.gov This technique involves passing a liquid sample through a solid sorbent (the stationary phase) that retains the analytes of interest. The interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. For organic acid analysis, strong anion exchange SPE columns are particularly effective. nih.gov In the analysis of anthocyanins and other phenolics in bayberry (Myrica rubra), C18 SPE cartridges are commonly used for purification. fda.gov.tw The process typically involves loading the extract, washing with an aqueous solution (e.g., 0.01% aqueous HCl) to remove sugars and other polar compounds, and then eluting the retained phenolic compounds with a solvent like methanol. fda.gov.tw SPE provides higher recovery rates for a broad range of compounds and is more sensitive for detecting polar compounds compared to LLE. nih.gov

In line with the principles of green analytical chemistry, microextraction techniques have gained prominence due to their minimal solvent consumption, simplicity, and high enrichment factors. semanticscholar.orgsemanticscholar.org

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes. sigmaaldrich.com The fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample. sigmaaldrich.com HS-SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including certain organic acids that contribute to the aroma profile of Myrica fruits. nih.govresearchgate.netnih.gov HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify aroma-active compounds in Chinese bayberry (Myrica rubra), including various acids, esters, and alcohols. nih.govcapes.gov.br This technique is valued for being fast, sensitive, and easily automated. researchgate.net

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation method that utilizes a minimal volume (microliter-scale) of an extraction solvent. semanticscholar.org This technique can be performed in different modes, such as single-drop microextraction (SDME) or hollow-fiber LPME. semanticscholar.org Recently, deep eutectic solvents (DESs) have been employed as green extraction media in LPME for the extraction of phenolic compounds from food matrices. mdpi.com While specific applications for "this compound" are not detailed, the use of LPME for extracting similar phenolic and organic acids from plant-based products is a growing area of research. mdpi.com

Table 2: Comparison of Advanced Sample Preparation Techniques for this compound Analysis

TechniquePrinciplePrimary Application for MyricaAdvantagesDisadvantagesReference
LLE Partitioning between two immiscible liquids.Extraction of phenolic and aroma compounds.Simple, well-established.Requires large solvent volumes, can be time-consuming. nih.gov
SPE Analyte retention on a solid sorbent.Purification of phenolics (e.g., anthocyanins) and organic acids.High selectivity and recovery, reduced solvent use vs. LLE.Sorbent cost, potential for column clogging. nih.gov, fda.gov.tw
HS-SPME Adsorption of volatile analytes onto a coated fiber from the headspace.Analysis of volatile organic acids and aroma profiles in fruit and juice.Solvent-free, fast, high sensitivity, easily automated.Fiber fragility and cost, limited to volatile/semi-volatile compounds. nih.gov, sigmaaldrich.com
LPME Extraction into a micro-volume of solvent.Emerging for green extraction of phenolic compounds from food matrices.Very low solvent consumption, high enrichment factor, low cost.May have lower reproducibility, equilibrium times can be long. semanticscholar.org, mdpi.com

Quality Control and Standardization of Myrica Extracts Based on Organic Acid Markers

The standardization of herbal extracts is crucial to ensure consistent quality and reproducible therapeutic efficacy. This involves the use of chemical markers—specific constituents that can be accurately measured for quality control purposes. phcogcommn.org For Myrica extracts, key organic acids and phenolic acids serve as excellent markers.

Gallic acid is one of the primary bioactive markers used for the standardization of Myrica esculenta fruit extracts. phcogcommn.org Validated high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed for the quantification of gallic acid. phcogcommn.org These methods are used to assess the quality of raw materials from different geographical regions and to ensure the consistency of marketed formulations. phcogcommn.org For example, a validated HPTLC method for gallic acid showed a linear response in the range of 10-500 µg/mL, while the HPLC method was linear in the range of 0.50-50 µg/mL, both with high correlation coefficients (r² > 0.99). phcogcommn.org

Future Research Trajectories and Interdisciplinary Applications for Myrica Acids

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Myricetin (B1677590) Research

The advent of "omics" technologies offers a powerful lens through which to view the complex interactions of myricetin within biological systems. nih.govisaaa.org These high-throughput methods allow for a holistic understanding of the molecular mechanisms underlying the physiological effects of myricetin and other dietary bioactive components. nih.gov

Genomics and Transcriptomics: These fields focus on an organism's complete set of DNA (genome) and RNA transcripts, respectively, providing insights into how myricetin influences gene expression. isaaa.orgmedreport.foundation For instance, a microarray analysis of human liver cancer (HepG2) cells treated with myricetin revealed significant alterations in the expression profiles of 177 genes involved in 12 biological pathways. mdpi.com Specifically, myricetin was found to upregulate 143 gene signals and downregulate 476. nih.gov Such studies help to identify the genetic and transcriptional networks modulated by myricetin, offering clues to its therapeutic and preventative effects. nih.gov The integration of genomics can help identify genes and quantitative trait loci (QTLs) in plants for targeted breeding to enhance myricetin content. nih.gov

Proteomics and Metabolomics: Proteomics investigates the entire set of proteins, while metabolomics studies the complete collection of small-molecule metabolites in a biological sample. isaaa.orgmedreport.foundation These technologies can elucidate how myricetin affects protein synthesis and metabolic pathways. Metabolomic studies on mice with colitis, for example, showed that myricetin administration altered the concentrations of multiple amino acids, particularly affecting pathways like phenylalanine, tyrosine, and tryptophan biosynthesis. foodandnutritionresearch.netfoodandnutritionresearch.net This suggests that myricetin's anti-inflammatory effects may be mediated through the modulation of specific metabolic pathways. foodandnutritionresearch.net Proteomic analyses can further identify protein targets of myricetin, helping to explain its observed bioactivities, such as its anti-inflammatory properties. nih.gov

The integrated use of these omics technologies, often referred to as "foodomics," provides a systems biology approach to understanding how dietary compounds like myricetin influence health and disease. nih.govfrontiersin.org

Investigation of Myrica Acid Interactions with Microbiomes (e.g., Gut Microbiota, Plant Microbiome)

The intricate interplay between myricetin and microbial communities, particularly the gut and plant microbiomes, is a rapidly emerging area of research.

Gut Microbiota: There is a well-established bidirectional relationship between dietary flavonoids and the gut microbiota. cambridge.orgnih.gov The gut microbiome metabolizes myricetin, which can enhance its bioavailability and bioactivity, and in turn, myricetin can modulate the composition and function of the gut microbiota. cambridge.orgmdpi.com Studies have shown that myricetin can positively influence the gut microbiota in disease models. For example, in rats with non-alcoholic fatty liver disease, myricetin supplementation increased the abundance of beneficial butyric acid-producing bacteria. nih.gov In mice with ulcerative colitis, myricetin and its derivative M10 normalized the levels of Firmicutes and Actinobacteria and increased the population of probiotics like Akkermansia while inhibiting pathogenic microbes. researchgate.net This modulation of the gut microbiota is considered a key mechanism through which myricetin exerts its therapeutic effects, such as in diabetic cardiomyopathy. nih.gov The metabolism of myricetin by gut bacteria, through reactions like C-ring cleavage and dehydroxylation, produces various metabolites that may have their own biological effects. cambridge.org

Plant Microbiome: The plant microbiome, residing in the rhizosphere (the soil region around plant roots), is crucial for plant health, nutrient uptake, and disease resistance. researchgate.netunl.pt Plants release root exudates that shape the composition of their root-colonizing microbes. researchgate.net While direct research on myricetin's interaction with the plant microbiome is still developing, it is known that flavonoids play a significant role in plant-microbe signaling. mdpi.com Understanding how myricetin within plant tissues or exudates influences the recruitment of beneficial microbes could lead to novel strategies for sustainable agriculture, enhancing crop resilience and productivity. researchgate.netunl.pt

Development of Nano-Delivery Systems for Myrica Acids to Enhance Bioavailability

A significant challenge limiting the therapeutic application of myricetin is its low oral bioavailability, which is less than 10%, primarily due to poor water solubility. researchgate.netnih.gov Nanotechnology offers a promising solution to overcome this hurdle by encapsulating myricetin in various nano-delivery systems.

Several types of nanoformulations have been developed to improve myricetin's solubility, stability, and permeability:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions in the aqueous environment of the gut. Studies have shown that myricetin-loaded SNEDDS can significantly increase its oral bioavailability, in some cases by over 6-fold compared to the free compound. researchgate.netnih.gov These formulations exhibit rapid release properties and improved permeability. nih.gov

Liposomes: These are spherical vesicles made of phospholipids (B1166683) that can encapsulate both hydrophilic and hydrophobic compounds. Liposomal nanoformulations of myricetin have been shown to improve its bioavailability, stability, and antioxidant activity. publisherspanel.commdpi.com One study reported that liposome-encapsulated myricetin had a hydrodynamic diameter of about 262 nm and an encapsulation efficiency of 67%. mdpi.com

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. While SLNs have been used to encapsulate myricetin to improve solubility, some concerns about their biocompatibility exist. mdpi.com

Phytosomes: These are complexes of the natural compound and phospholipids, which can improve absorption. Myricetin-loaded nanophytosomes have demonstrated high encapsulation efficiency (93%) and have been proposed for fortifying nutraceuticals. ajprd.com

Micelles: Pluronic-based micelles have been used to encapsulate myricetin, showing enhanced cytotoxicity against glioblastoma cells compared to non-encapsulated myricetin. mdpi.com

These nano-delivery systems protect myricetin from degradation, improve its solubility, and facilitate its transport across biological membranes, thereby enhancing its therapeutic efficacy. mdpi.com

Table 1: Research on Nano-Delivery Systems for Myricetin

Computational and Systems Biology Approaches to Model this compound Biological Effects

Computational and systems biology tools are increasingly being used to predict and model the biological effects of myricetin, guiding further experimental research.

In silico molecular docking studies are employed to investigate the binding interactions between myricetin and various protein targets. For example, computational simulations have been used to explore myricetin's interactions with the active sites of inflammatory proteins like COX-1, COX-2, and TNF-α. bioline.org.br Other studies have used docking to identify myricetin as a potential inhibitor of multiple receptor tyrosine kinases and the androgen receptor, which are crucial in cancer progression. nih.gov More detailed computational modeling has been used to illustrate the mechanism of action of myricetin as an inhibitor of human Uba1, a key enzyme in the ubiquitination pathway. nih.gov

Systems biology approaches, which integrate data from omics studies, can create comprehensive models of how myricetin influences cellular networks and pathways. For instance, by combining metabolomics data with pathway analysis tools like MetaboAnalyst, researchers have postulated that myricetin protects against colitis by activating the aryl hydrocarbon receptor (AhR) signaling pathway, a finding later verified experimentally. foodandnutritionresearch.netfoodandnutritionresearch.net These computational models help to predict potential food-drug interactions and understand the complex, multi-target effects of myricetin. nih.gov

Exploration of this compound Derivatives as Chemical Probes for Biological Pathways

Synthesizing derivatives of myricetin to serve as chemical probes is a valuable strategy for studying its biological functions. These probes can be used to identify molecular targets and elucidate the pathways through which myricetin exerts its effects.

Researchers have synthesized various myricetin derivatives to improve its properties or to investigate structure-activity relationships (SAR). researchgate.netsioc-journal.cn For example, a derivative of myricetin, 7-deoxymyricetin, was found to be a more potent inhibitor of amyloid-beta fibril aggregation than the parent compound. clockss.org

To create effective chemical probes, myricetin can be modified with reporter tags, such as fluorescent molecules (e.g., fluorescein) or affinity labels (e.g., biotin). clockss.org These tagged molecules allow for the visualization of myricetin's localization within cells and the identification of its binding partners. A flexible synthetic strategy involves introducing a linker moiety, such as a terminal alkyne, onto the myricetin scaffold. This alkyne can then be easily coupled to various probe molecules, facilitating the development of tools for imaging and target identification studies. clockss.org Such probes are instrumental in dissecting the complex pharmacology of myricetin at a molecular level.

Challenges and Emerging Opportunities in this compound Research from Sustainable Sources

While the therapeutic potential of myricetin is vast, several challenges and opportunities exist concerning its sustainable production and research.

Challenges:

Extraction and Purity: Achieving high extraction efficiency and purity of myricetin from natural plant sources can be complex and challenging. researchgate.net

Source Variability: The concentration of myricetin in plants can fluctuate significantly due to environmental conditions, genetics, and cultivation practices, leading to inconsistencies in the final product. palmercruz.com This necessitates stringent quality control measures.

Poor Bioavailability: As previously discussed, the inherent low solubility and bioavailability of myricetin remain a major obstacle to its clinical application. researchgate.net

Emerging Opportunities:

Sustainable Sourcing: There is a growing consumer demand for natural and sustainably sourced ingredients. researchgate.net This is driving manufacturers to source myricetin from organic plant sources like berries, fruits, and herbs. researchgate.netpalmercruz.com Prioritizing sustainability in production is becoming a strategic imperative for market players. palmercruz.com

Agricultural Innovation: Advances in genomics and biotechnology can be used to develop plant varieties with enhanced myricetin content, ensuring a more consistent and high-yield supply. nih.gov Carrots, for example, are a source of myricetin, and improving their production sustainability presents an opportunity. nih.gov

Functional Foods: There is a significant opportunity to incorporate myricetin into functional foods and beverages, such as fortified yogurts and juices, to meet consumer demand for convenient health products. researchgate.net

Green Extraction Technologies: Developing and optimizing environmentally friendly extraction techniques can reduce the environmental impact of myricetin production and align with sustainability goals.

Addressing these challenges and capitalizing on these opportunities will be crucial for the successful translation of myricetin from a promising preclinical compound to a widely used therapeutic agent and functional food ingredient.

Table 2: Chemical Compounds Mentioned

Q & A

Q. What strategies enhance literature reviews on this compound’s applications?

  • Answer : Use Boolean operators in databases (PubMed, SciFinder):
  • (Myrica rubra OR Myrica nagi) AND ("phenolic acids" OR "myricetin").
  • Filter by publication type (e.g., in vitro, clinical trials).
  • Track citations via tools like Web of Science to identify seminal studies.
  • Archive results in reference managers (EndNote, Zotero) with annotated summaries .

Q. Tables for Quick Reference

Analytical Method Key Parameters Application Example Reference
HPTLCRF values, LOD (0.1 µg/spot)Gallic acid in M. nagi
LC-MSRT: 4.2 min (gallic acid), m/z 169→125Profiling M. nagi fruit extracts
NMRδ 6.9–7.2 ppm (aromatic protons)Structural elucidation of myricatin
Experimental Design Tool Purpose Example Use CaseReference
Response Surface MethodologyOptimize extraction yieldEthanol concentration vs. temperature
PRISMASystematic review reportingResolving antioxidant data conflicts
FINER CriteriaFeasibility assessment of research questionsMechanistic study design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.